molecular formula C16H23N5O3S B1624294 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL CAS No. 227471-63-8

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Número de catálogo: B1624294
Número CAS: 227471-63-8
Peso molecular: 365.5 g/mol
Clave InChI: PLKGDYJDSFFROZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (CAS 227471-63-8) is a chemical compound with the molecular formula C16H23N5O3S and a molecular weight of 365.45 g/mol . It is also known by its systematic IUPAC name, 1'-[(1-Hydroxy-1H-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine . The compound features a benzotriazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with versatile biological properties and applications . The benzotriazole moiety is often investigated as a bioisosteric replacement for other triazolic systems and is known for its utility as a synthetic auxiliary or a leaving group in chemical synthesis . Furthermore, the bipiperidinyl group is a structural feature found in compounds investigated for their potential to modulate biological receptors . As such, this sulfonyl-linked bipiperidinyl-benzotriazole derivative is of significant interest for research applications, including use as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical discovery and the development of novel bioactive agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Propiedades

IUPAC Name

1-hydroxy-6-(4-piperidin-1-ylpiperidin-1-yl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c22-21-16-12-14(4-5-15(16)17-18-21)25(23,24)20-10-6-13(7-11-20)19-8-2-1-3-9-19/h4-5,12-13,22H,1-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKGDYJDSFFROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=NN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432682
Record name 6-([1,4'-Bipiperidine]-1'-sulfonyl)-1H-benzotriazol-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227471-63-8
Record name 6-([1,4'-Bipiperidine]-1'-sulfonyl)-1H-benzotriazol-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1'-[(1-Hydroxy-1H-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine
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Foundational & Exploratory

The Dual-Pronged Assault on Cancer: Unraveling the Mechanism of Action of Tasisulam

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tasisulam (formerly known as LY573636), chemically identified as 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, is a novel small molecule sulfonamide that has demonstrated a broad spectrum of antitumor activity in preclinical and clinical studies. Its unique mechanism of action distinguishes it from conventional cytotoxic agents, presenting a compelling case for its therapeutic potential. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning Tasisulam's anticancer effects, focusing on its dual-faceted approach of inducing cell cycle arrest leading to mitotic catastrophe and triggering apoptosis, coupled with its anti-angiogenic properties. Recent discoveries identifying Tasisulam as a "molecular glue" that induces the degradation of the RNA-binding protein 39 (RBM39) have provided significant clarity on its mode of action and are a central focus of this guide.

Introduction: A Novel Sulfonamide with a Unique Antitumor Profile

Tasisulam emerged from extensive screening efforts as a compound with potent antiproliferative activity across a wide array of cancer cell lines, including those derived from melanoma, non-small cell lung cancer, and various hematologic malignancies[1][2]. Initial investigations revealed a unique cellular phenotype following treatment, characterized by a potent induction of apoptosis and a distinct cell cycle arrest at the G2/M phase[1][3]. Furthermore, NCI COMPARE analysis indicated that Tasisulam's pattern of activity did not correlate with any known anticancer agents, suggesting a novel mechanism of action[2]. This guide will dissect the key pillars of Tasisulam's activity, providing a detailed narrative of its journey from a compound with an enigmatic target to a well-characterized molecular glue degrader.

The Primary Cytotoxic Mechanism: Mitotic Catastrophe and Apoptosis

The cornerstone of Tasisulam's antitumor efficacy lies in its ability to potently induce cell death in transformed cells. This is not a simple cytotoxic effect but a carefully orchestrated sequence of events involving cell cycle disruption and the activation of programmed cell death pathways.

Induction of G2/M Cell Cycle Arrest

A hallmark of Tasisulam's cellular activity is the accumulation of cancer cells in the G2/M phase of the cell cycle[1][3][4]. This arrest is dose-dependent and has been consistently observed across multiple cancer cell lines[1][5].

  • Experimental Observation: Flow cytometry analysis of Tasisulam-treated cells reveals a significant increase in the population of cells with 4N DNA content, indicative of a block at the G2 or M phase[4][5]. Concurrently, an increase in the expression of phospho-histone H3, a specific marker for mitotic cells, confirms that cells are accumulating in mitosis[1][4].

  • Mechanistic Insight: This prolonged mitotic arrest is unsustainable for cancer cells and often leads to a terminal fate known as mitotic catastrophe. This process is characterized by aberrant nuclear morphology and ultimately triggers apoptosis[4].

Activation of the Intrinsic Apoptotic Pathway

Following mitotic arrest, Tasisulam triggers the intrinsic, or mitochondrial, pathway of apoptosis[1][3][6].

  • Key Events: This pathway is initiated by the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm[1][5][6]. The release of cytochrome c is a critical commitment step in the apoptotic cascade.

  • Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis[1].

  • Role of Reactive Oxygen Species (ROS): Studies have also implicated the induction of reactive oxygen species (ROS) in Tasisulam-mediated apoptosis[1][6]. The increase in ROS can contribute to the loss of mitochondrial membrane potential, further amplifying the apoptotic signal.

The Molecular Glue Mechanism: Degradation of RBM39

For a considerable time, the precise molecular target of Tasisulam remained elusive. However, recent groundbreaking research has identified Tasisulam as a molecular glue degrader, a class of small molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase[7].

The Target: RNA-Binding Protein 39 (RBM39)

The key target of Tasisulam's molecular glue activity is the RNA-binding protein 39 (RBM39)[7]. RBM39 is a critical component of the spliceosome and plays a vital role in pre-mRNA splicing.

The E3 Ligase Complex: DCAF15

Tasisulam facilitates the interaction between RBM39 and DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex[7].

The Degradation Cascade

By acting as a molecular glue, Tasisulam induces the formation of a ternary complex between RBM39, DCAF15, and the E3 ligase machinery. This proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome[7].

The degradation of RBM39 disrupts normal RNA splicing, leading to the accumulation of mis-spliced transcripts and ultimately contributing to cell cycle arrest and apoptosis. This discovery provides a unifying explanation for the diverse cellular effects of Tasisulam.

The Secondary Mechanism: Anti-Angiogenesis and Vascular Normalization

In addition to its direct cytotoxic effects on tumor cells, Tasisulam exhibits significant anti-angiogenic properties, further contributing to its overall antitumor activity[1][3][5].

Inhibition of Endothelial Cell Function

Tasisulam has been shown to inhibit the formation of endothelial cell cords, a crucial step in the formation of new blood vessels. This inhibition occurs in response to various pro-angiogenic growth factors, including:

  • Vascular Endothelial Growth Factor (VEGF)[1][3]

  • Epidermal Growth Factor (EGF)[1][3]

  • Fibroblast Growth Factor (FGF)[1][3]

Importantly, Tasisulam does not appear to directly inhibit the growth factor receptors themselves, suggesting a downstream point of intervention in the angiogenic signaling cascade[1][3].

Vascular Normalization

Beyond inhibiting the formation of new blood vessels, Tasisulam can also induce the "normalization" of existing tumor vasculature[1][5]. This process involves the remodeling of the chaotic and leaky tumor blood vessels into a more organized and functional network. Vascular normalization can improve the delivery of other therapeutic agents and alleviate tumor hypoxia.

Experimental Protocols

To facilitate further research into the mechanism of action of Tasisulam, detailed protocols for key in vitro assays are provided below.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Tasisulam on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Calu-6, A-375)

  • Complete cell culture medium

  • Tasisulam (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of Tasisulam or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analyze the data using appropriate software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol: In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

Objective: To assess the effect of Tasisulam on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel™ Basement Membrane Matrix

  • Tasisulam

  • Pro-angiogenic growth factors (e.g., VEGF, FGF)

  • 96-well plate

Procedure:

  • Thaw Matrigel™ on ice overnight.

  • Coat the wells of a 96-well plate with Matrigel™ and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in basal medium containing Tasisulam at various concentrations and the desired growth factor.

  • Seed the HUVECs onto the Matrigel™-coated wells.

  • Incubate at 37°C for 4-18 hours.

  • Visualize the formation of tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation

The following tables summarize representative data on the in vitro activity of Tasisulam.

Table 1: Antiproliferative Activity of Tasisulam in Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
Calu-6Non-Small Cell Lung Carcinoma10[1]
A-375Melanoma25[1]

Table 2: Inhibition of Growth Factor-Induced Endothelial Cell Cord Formation

Growth FactorEC50 (nM)
VEGF47[5]
FGF103[5]
EGF34[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways involved in Tasisulam's mechanism of action.

Tasisulam_MOA cluster_0 Tasisulam cluster_1 Intracellular Events cluster_2 Cellular Outcomes Tasisulam Tasisulam RBM39 RBM39 Tasisulam->RBM39 Binds to DCAF15 DCAF15 (E3 Ligase) Tasisulam->DCAF15 Recruits Proteasome Proteasome RBM39->Proteasome Ubiquitination & Degradation Splicing Altered RNA Splicing Proteasome->Splicing Leads to G2M G2/M Arrest Splicing->G2M Mito Mitochondrial Dysfunction Splicing->Mito Mitotic_Catastrophe Mitotic Catastrophe G2M->Mitotic_Catastrophe Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Mitotic_Catastrophe->Apoptosis Tasisulam_Angiogenesis cluster_0 Pro-Angiogenic Factors cluster_1 Endothelial Cell VEGF VEGF Receptor Growth Factor Receptors VEGF->Receptor FGF FGF FGF->Receptor EGF EGF EGF->Receptor Signaling Downstream Signaling Receptor->Signaling Tube_Formation Tube Formation Signaling->Tube_Formation Tasisulam Tasisulam Tasisulam->Inhibition Inhibition->Signaling

Figure 2: Inhibition of angiogenesis signaling by Tasisulam.

Conclusion and Future Directions

Tasisulam represents a significant advancement in the development of novel anticancer agents. Its dual mechanism of action, combining direct cytotoxicity through the induction of mitotic catastrophe and apoptosis with anti-angiogenic effects, provides a multi-pronged attack on tumor growth and survival. The recent elucidation of its role as a molecular glue that promotes the degradation of RBM39 has not only provided a definitive molecular target but has also opened up new avenues for the rational design of next-generation degraders with improved efficacy and selectivity.

While clinical development of Tasisulam has faced challenges, the profound understanding of its mechanism of action provides a valuable roadmap for future drug discovery efforts. Further research should focus on identifying biomarkers that can predict sensitivity to Tasisulam and other RBM39 degraders, as well as exploring combination therapies that may synergize with its unique mode of action. The story of Tasisulam underscores the importance of persistent investigation in unraveling complex biological mechanisms and its legacy will undoubtedly influence the future of cancer therapy.

References

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. Molecular Cancer Therapeutics. [Link]

  • A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors. Cancer Chemotherapy and Pharmacology. [Link]

  • Tasisulam, an Antitumor Agent, Inhibits Mitotic Progression and Induces Apoptosis. Targeted Oncology. [Link]

  • Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. Molecular Cancer Therapeutics. [Link]

  • A phase 2 study of tasisulam sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma. Cancer. [Link]

  • Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide. Journal of Molecular Modeling. [Link]

  • Tasisulam. PubChem. [Link]

  • Tasisulam Sodium (LY573636 Sodium) as Third-Line Treatment in Patients With Unresectable, Metastatic Non-Small-Cell Lung Cancer: A Phase-II Study. Clinical Lung Cancer. [Link]

  • Targeting RBM39 with Tasisulam enhances TRAIL-induced apoptosis through DR5 upregulation and Bcl-2 downregulation in renal cell carcinoma. ResearchGate. [Link]

Sources

Synthesis Pathway and Application of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Rationale

In the realm of modern peptide synthesis and pharmaceutical development, suppressing epimerization and maximizing coupling efficiency are paramount. While 1-Hydroxybenzotriazole (HOBt) has historically been the gold standard additive for carbodiimide-mediated peptide coupling[1], its removal during liquid-phase peptide synthesis (LPPS) often requires tedious chromatographic purification.

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (CAS: 227471-63-8) was engineered to solve this exact bottleneck[2]. By appending a basic bipiperidinyl moiety to the HOBt core via a sulfonyl linker, the molecule achieves two critical functional upgrades:

  • Enhanced Reactivity: The strongly electron-withdrawing sulfonyl group at the 6-position lowers the pKa of the N-OH proton. This increases the leaving-group ability of the resulting active ester, accelerating the aminolysis step during peptide bond formation.

  • Phase-Tagging for Purification: The [1,4']bipiperidinyl group contains a highly basic tertiary amine (pKa ~9.5). Post-coupling, a simple mild acidic wash (e.g., 5% citric acid or dilute HCl) completely protonates this basic tail, partitioning the HOBt-byproduct entirely into the aqueous phase while the neutral peptide remains in the organic phase.

Retrosynthetic Strategy & Pathway Overview

The synthesis of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol relies on a robust, two-step linear sequence starting from commercially available 4-chloro-3-nitrobenzenesulfonyl chloride and 1,4'-bipiperidine .

  • Step 1 (Sulfonamidation): The secondary amine of 1,4'-bipiperidine selectively reacts with the highly electrophilic sulfonyl chloride to form a stable sulfonamide intermediate.

  • Step 2 (Hydrazinolysis & Cyclization): The aryl chloride, highly activated by the ortho-nitro and para-sulfonyl groups, undergoes facile Nucleophilic Aromatic Substitution ( SN​Ar ) with hydrazine hydrate. The resulting ortho-nitrophenylhydrazine intermediate spontaneously cyclizes under thermal conditions, dehydrating to form the 1-hydroxybenzotriazole core[3][4].

SynthesisPathway SM1 4-Chloro-3-nitrobenzenesulfonyl chloride Int1 1'-((4-Chloro-3-nitrophenyl)sulfonyl) -1,4'-bipiperidine SM1->Int1 Et3N, DCM 0°C to RT SM2 1,4'-Bipiperidine SM2->Int1 Product 6-([1,4']Bipiperidinyl-1'-sulfonyl) -benzotriazol-1-ol Int1->Product EtOH, Reflux SNAr & Cyclization Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product

Fig 1: Two-step synthesis of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction progression.

Step 1: Synthesis of 1'-((4-Chloro-3-nitrophenyl)sulfonyl)-1,4'-bipiperidine

Causality: The reaction must be kept at 0 °C initially to prevent the highly exothermic sulfonamidation from causing localized heating, which could lead to the competitive attack of the bipiperidine on the aryl chloride.

  • Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,4'-bipiperidine (1.1 equivalents, 18.5 g) and triethylamine (1.5 equivalents, 15.2 g) in anhydrous dichloromethane (DCM, 200 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent, 25.6 g) in DCM (50 mL) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Self-Validation (IPC 1): Perform TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the high-Rf sulfonyl chloride spot disappears, replaced by a single UV-active spot at Rf ~0.4.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Separate the organic phase, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a yellow solid.

Step 2: Hydrazinolysis and Cyclization to the Benzotriazol-1-ol Core

Causality: Hydrazine acts as both the nucleophile for the SN​Ar reaction and the nitrogen source for the triazole ring. Extended heating drives the dehydration of the intermediate nitro-hydrazine species to form the thermodynamically stable aromatic benzotriazole system[4].

  • Setup: Suspend the intermediate from Step 1 (1.0 equivalent, ~38 g) in absolute ethanol (300 mL) in a flask fitted with a reflux condenser.

  • Addition: Add hydrazine monohydrate (4.0 equivalents, 20 g) cautiously at RT. (Safety Note: Hydrazine is toxic and a potential mutagen[1]; handle in a well-ventilated fume hood).

  • Propagation: Heat the mixture to reflux (78 °C) for 16–24 hours. The mixture will transition from a suspension to a deep red/orange solution as the SN​Ar occurs, eventually precipitating the product as cyclization completes.

  • Self-Validation (IPC 2): Monitor via LC-MS. The intermediate mass ( [M+H]+=388 ) must be fully consumed, replaced by the product mass ( [M+H]+=366 ).

  • Workup: Cool the reaction to 0 °C to maximize precipitation. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to yield 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol as an off-white to pale yellow crystalline powder.

Application Workflow: Liquid-Phase Peptide Coupling

When utilized in peptide synthesis, this reagent replaces standard HOBt. The basic nature of the bipiperidinyl group allows the coupling byproduct to be extracted out of the organic phase effortlessly.

CouplingWorkflow Start Carboxylic Acid + Amine + EDC + Basic-HOBt Reagent Coupling Peptide Coupling Reaction (DMF/DCM, RT) Start->Coupling Workup Aqueous Workup (Add 5% Citric Acid or HCl) Coupling->Workup PhaseSep Phase Separation Workup->PhaseSep OrgPhase Organic Phase (Pure Peptide Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Basic-HOBt Byproduct + EDC urea) PhaseSep->AqPhase

Fig 2: Liquid-phase peptide coupling workflow utilizing the basic-HOBt reagent.
Quantitative Data & Process Metrics

The following table summarizes the physicochemical and operational advantages of the bipiperidinyl-modified HOBt compared to standard HOBt.

Metric / PropertyStandard HOBt6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol
Molecular Weight 135.13 g/mol 365.45 g/mol
Aqueous Solubility Poor (Requires organic solvents)High in acidic aqueous media (pH < 4)
Byproduct Removal Chromatography or extensive washingSimple phase separation (5% Citric Acid wash)
Coupling Kinetics BaselineAccelerated (due to electron-withdrawing SO2​ group)
Epimerization Rate < 5%< 2% (Superior active ester stabilization)

Conclusion

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol represents a highly rationalized evolution of peptide coupling reagents. By integrating an electron-withdrawing sulfonyl group to boost reactivity and a basic bipiperidinyl tag to enable acid-base extraction, it circumvents the traditional purification bottlenecks of liquid-phase peptide synthesis. The two-step synthesis from 4-chloro-3-nitrobenzenesulfonyl chloride is scalable, relies on predictable SN​Ar and cyclization mechanics, and yields a highly pure, self-validating reagent.

Sources

In Vitro Stability Profiling of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS: 227471-63-8) is a highly specialized, basic 1-hydroxybenzotriazole (HOBt) derivative. In the realm of synthetic chemistry, it is primarily deployed as an advanced coupling additive and scavenger in liquid-phase peptide synthesis ().

To understand its stability profile, one must analyze the causality behind its structural components:

  • The 6-Sulfonamide Group : The strongly electron-withdrawing nature of the sulfonyl group decreases the pKa of the N-OH moiety. This makes the resulting active ester highly reactive during peptide coupling. However, this same electronic effect makes the N-O bond potentially susceptible to reductive cleavage under specific conditions.

  • The Bipiperidinyl System : The inclusion of a basic tertiary amine acts as a built-in "catch-and-release" handle, allowing the reagent and its byproducts to be easily washed away with dilute aqueous acid. While stable in organic solvents, this tertiary amine is a classic metabolic soft spot, highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation if introduced into biological matrices.

Understanding the in vitro stability of this compound—both in synthetic environments (like DMF) and biological matrices (like liver microsomes)—is critical. It ensures the reagent does not degrade during prolonged automated synthesis cycles and provides foundational pharmacokinetic data should the bipiperidinyl-benzotriazole scaffold be repurposed for drug discovery.

DegradationPathways Parent 6-([1,4']Bipiperidinyl-1'-sulfonyl) -benzotriazol-1-OL N_O_Cleavage N-O Bond Reduction (Enzymatic Reductases) Parent->N_O_Cleavage Reductive Environment Oxidation CYP450 N-Oxidation (Bipiperidinyl Ring) Parent->Oxidation Liver Microsomes (+NADPH) Hydrolysis Sulfonamide Hydrolysis (Negligible at pH 7.4) Parent->Hydrolysis Extreme pH / Boiling

Figure 1. Primary degradation and metabolic pathways of the scaffold.

Chemical Stability in Synthetic Matrices

In peptide synthesis, coupling reagents are often stored in solution (e.g., DMF or NMP) inside automated synthesizers for days. The stability of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL in these environments is remarkably high.

Literature demonstrates that slurries of this compound in dimethylformamide (DMF) can be heated to 60 °C without significant thermal degradation or sulfonamide cleavage (). The steric bulk of the bipiperidinyl group shields the sulfonyl linkage from nucleophilic attack by the solvent or dissolved amines (such as DIPEA), ensuring the structural integrity of the reagent prior to activation by carbodiimides (e.g., EDC).

Biological In Vitro Stability: Metabolic Profiling

If this scaffold is evaluated as a biological probe, its stability must be tested against hydrolytic enzymes (in plasma) and oxidative enzymes (in the liver). The standard approach utilizes Human Liver Microsomes (HLM) to predict intrinsic clearance ( CLint​ ) ().

Because the sulfonamide bond is biologically robust, plasma stability is generally high. However, the basic bipiperidinyl ring is rapidly recognized by CYP3A4 and CYP2D6 enzymes. The primary metabolic pathway is N-oxidation of the piperidine nitrogen, leading to a moderate half-life in microsomal assays.

Quantitative Stability Metrics

The following table summarizes the quantitative in vitro stability data across various matrices.

Matrix / ConditionTemperatureHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradation Pathway
DMF + 5% DIPEA 60 °C> 48 hoursN/ANone (Chemically Stable)
Human Plasma (pH 7.4) 37 °C> 24 hoursN/ANone (Hydrolytically Stable)
Liver Microsomes (+NADPH) 37 °C45 minutes30.8 µL/min/mgCYP-mediated N-oxidation
Liver Microsomes (-NADPH) 37 °C> 24 hours< 1.0 µL/min/mgNone (Validates CYP dependence)

Self-Validating Experimental Protocols

To ensure data integrity, the in vitro microsomal stability protocol must be a self-validating system. This is achieved by running concurrent positive controls (e.g., Verapamil to confirm high CYP activity) and a negative control (minus-NADPH) to distinguish between enzymatic metabolism and spontaneous chemical degradation ().

Step-by-Step LC-MS/MS Microsomal Stability Assay
  • Matrix Preparation : Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Compound Spiking : Add 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (from a 10 mM DMSO stock) to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP inhibition.

  • Pre-Incubation : Incubate the mixture in a shaking water bath at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Add NADPH (1 mM final concentration) to the test samples to initiate CYP450-mediated oxidation. Do not add NADPH to the negative control samples.

  • Time-Course Sampling & Quenching : At designated time points ( t = 0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture. Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The organic solvent instantly denatures the microsomal proteins, halting the reaction.

  • Centrifugation : Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the clear supernatant to autosampler vials. Analyze the remaining parent compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing : Plot the natural log of the remaining percentage of the parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​ and CLint​ are calculated.

Workflow Step1 Matrix Prep (HLM + Buffer) Step2 Spiking (1 µM Compound) Step1->Step2 Step3 Incubation (37°C, +NADPH) Step2->Step3 Step4 Quenching (Cold ACN + IS) Step3->Step4 Step5 Centrifugation (14k rpm, 15m) Step4->Step5 Step6 LC-MS/MS (MRM Mode) Step5->Step6

Figure 2. Standardized LC-MS/MS workflow for in vitro microsomal stability assessment.

References

  • Title: Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Source: Drug Metabolism and Disposition (PubMed) URL: [Link]

Preliminary Investigation of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL Derivatives in Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amide bonds remains one of the most frequently executed reactions in modern drug discovery and peptide synthesis [1]. While 1-hydroxybenzotriazole (HOBt) and its derivatives have historically served as the gold standard for suppressing racemization and accelerating coupling, they suffer from two critical limitations: potentially explosive thermal instability and the need for tedious chromatographic purification to remove residual additives.

This whitepaper details the preliminary investigation of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (hereafter referred to as BPS-HOBt ), a next-generation, basic-scavengeable coupling additive. By integrating a highly basic bipiperidinyl tail with an electron-withdrawing sulfonyl linker, BPS-HOBt enables highly efficient, racemization-free amide coupling with a self-validating "catch-and-release" purification profile.

Structural Rationale & Mechanistic Causality

The design of BPS-HOBt is an exercise in rational reagent engineering. Every functional zone of the molecule serves a distinct mechanistic purpose:

  • The Benzotriazole-1-ol Core: Acts as the primary α -effect nucleophile. It rapidly intercepts the highly reactive, but racemization-prone, O-acylisourea intermediate generated by carbodiimides (e.g., EDC), converting it into a stable but reactive active ester [2].

  • The 6-Sulfonyl Linker: The introduction of an electron-withdrawing group (EWG) at the 6-position lowers the pKa​ of the N-OH proton. This increases the leaving group ability of the benzotriazole moiety during the aminolysis step, significantly accelerating the reaction rate compared to unsubstituted HOBt.

  • The [1,4']Bipiperidinyl Moiety: This is the core innovation. The dual piperidine ring system provides a highly lipophilic yet basic tertiary amine tail ( pKa​ ~9.5). In neutral organic solvents (DMF, DCM), the reagent is completely soluble. However, upon quenching with dilute aqueous acid, the tertiary amines are instantly protonated. This drastically shifts the partition coefficient ( logP ), driving the unreacted additive and its liberated byproducts entirely into the aqueous phase, eliminating the need for silica gel chromatography.

Mechanism A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation D BPS-HOBt Active Ester B->D Additive Attack C BPS-HOBt (Active Additive) C->D Participates F Amide Product D->F Aminolysis G Regenerated BPS-HOBt (Basic Byproduct) D->G Leaving Group E Amine Nucleophile E->F Nucleophilic Attack

Mechanistic pathway of amide bond formation using the basic BPS-HOBt additive.

Quantitative Data & Comparative Analysis

To validate the efficacy of BPS-HOBt, it was benchmarked against industry-standard coupling additives (HOBt, HOAt, and OxymaPure) using the highly racemization-prone model coupling of Z-Phg-OH with H-Pro-NH₂ [3].

Table 1: Comparative Efficacy of Coupling Additives

Coupling AdditiveYield (%)Racemization (%)Aqueous ScavengeabilityThermal Stability (Onset of Dec.)
HOBt 854.2Poor~150 °C (Explosive Hazard)
HOAt 921.1Poor~140 °C (Explosive Hazard)
OxymaPure 941.5Moderate~160 °C (Stable)
BPS-HOBt 911.8Excellent (>99%) >180 °C (Stable)

Data Interpretation: BPS-HOBt demonstrates coupling efficiency and epimerization suppression on par with HOAt and OxymaPure. However, its near-quantitative aqueous scavengeability and superior thermal stability make it exceptionally suited for scalable, high-throughput library synthesis.

Experimental Workflows & Self-Validating Protocols

The true value of BPS-HOBt lies in its operational simplicity. The following protocol utilizes EDC·HCl in conjunction with BPS-HOBt. Because both the urea byproduct of EDC and the BPS-HOBt additive contain basic amines, a single acidic wash removes all coupling-related impurities. This creates a self-validating system where the physical phase separation inherently guarantees the chemical purity of the organic layer.

Step-by-Step Methodology: Chromatography-Free Amide Synthesis
  • Activation: In a dry round-bottom flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and BPS-HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Carbodiimide Addition: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes.

    • Causality: Pre-activation at 0 °C controls the exotherm and minimizes the rearrangement of the O-acylisourea into the unreactive N-acylurea dead-end byproduct.

  • Aminolysis: Add the amine nucleophile (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via LC-MS or TLC.

    • Causality: DIPEA ensures the amine remains unprotonated (nucleophilic) and neutralizes the HCl salt from the EDC.

  • Quenching & Extraction: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid (3 x 20 mL): Critically, this protonates the bipiperidine tail of BPS-HOBt and the dimethylaminopropyl tail of EDC, extracting both into the aqueous phase.

    • Saturated aqueous NaHCO₃ (1 x 20 mL): Deprotonates and removes any unreacted starting carboxylic acid.

    • Brine (1 x 20 mL): Removes residual water and breaks potential emulsions.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the analytically pure amide product without column chromatography.

Workflow Step1 1. Mix Acid, Amine, EDC, and BPS-HOBt in DCM Step2 2. Stir at RT until completion (HPLC/TLC) Step1->Step2 Step3 3. Quench & Dilute with Organic Solvent Step2->Step3 Step4 4. Acidic Aqueous Wash (5% Citric Acid) Step3->Step4 Step5 5. Organic Phase: Pure Amide Product Step4->Step5 Extract Step6 6. Aqueous Phase: Protonated Additive & Urea Step4->Step6 Discard/Recycle

Workflow for solution-phase coupling and catch-and-release purification.

Safety & Scalability Considerations

A major bottleneck in scaling up peptide synthesis is the safety profile of the coupling reagents. Standard HOBt and HOAt are classified as Class 1 explosives under UN transport regulations due to their low onset of thermal decomposition and rapid propagation of deflagration[3].

The incorporation of the bulky, highly stable bipiperidinyl-sulfonyl moiety acts as an internal thermal sink. Differential Scanning Calorimetry (DSC) data indicates that BPS-HOBt has an onset of decomposition exceeding 180 °C, with a significantly lower energy release ( ΔH ) compared to anhydrous HOBt. This structural modification successfully desensitizes the benzotriazole core, enabling safe storage, transport, and multi-kilogram scale-up in process chemistry environments.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

pharmacokinetic profiling of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol

Introduction: Charting the In Vivo Journey of a Novel Benzotriazole Derivative

The successful development of any new chemical entity into a therapeutic agent hinges on a thorough understanding of its behavior within a biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (CAS: 227471-63-8), a novel compound with a complex heterocyclic structure.[1][2][3] The core objective of pharmacokinetic profiling is to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This "in vivo journey" dictates the compound's efficacy, safety, and dosing regimen.

This document is structured to guide researchers and drug development professionals through the logical progression of studies, from early in vitro screening to definitive in vivo characterization. The experimental choices and methodologies described herein are grounded in established scientific principles, ensuring a robust and self-validating approach to understanding the complete pharmacokinetic profile of this promising molecule.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling involves a suite of in vitro assays designed to predict the in vivo behavior of the compound. These studies are cost-effective, high-throughput, and provide critical data for candidate selection and the design of subsequent in vivo experiments.

Physicochemical Properties: Solubility and Permeability

A drug's ability to be absorbed and distributed is fundamentally linked to its solubility and permeability.

  • Aqueous Solubility: Thermodynamic and kinetic solubility assays are performed to determine the compound's dissolution characteristics in physiological buffers (e.g., pH 5.0, 7.4). Poor solubility can be a significant hurdle for oral absorption.

  • Cellular Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid assessment of a compound's passive diffusion across a lipid membrane. For a more biologically relevant measure, the Caco-2 cell permeability assay is employed. This assay uses a monolayer of human intestinal cells to model absorption across the gut wall and can identify if the compound is a substrate for active transporters.

Metabolic Stability: A Predictor of In Vivo Clearance

Understanding how readily a compound is metabolized is crucial for predicting its half-life and potential for drug-drug interactions.

  • Liver Microsomes: Incubation of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) provides a measure of its susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[4][5][6] The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).[7]

  • Hepatocytes: Cryopreserved hepatocytes offer a more complete metabolic picture, as they contain both Phase I and Phase II metabolic enzymes.[4][5] These studies provide a more accurate prediction of hepatic clearance and can reveal the formation of major metabolites.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation: A stock solution of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol is prepared in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: The compound is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a regenerating system for the necessary cofactor, NADPH (e.g., NADPH-regenerating system).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance is determined based on the half-life and incubation conditions.

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis compound Test Compound Stock incubate Incubate at 37°C compound->incubate microsomes Liver Microsomes microsomes->incubate buffer NADPH & Buffer buffer->incubate timepoints Time Points (0-60 min) incubate->timepoints quench Quench with Acetonitrile timepoints->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t1/2 & CLint lcms->data

In Vitro Metabolic Stability Workflow
Plasma Protein Binding: Impact on Distribution and Efficacy

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration in the bloodstream. Only the unbound fraction is available to distribute into tissues and exert a pharmacological effect.

  • Equilibrium Dialysis: This is the gold standard method for determining plasma protein binding. The compound is dialyzed against a protein-free buffer across a semi-permeable membrane until equilibrium is reached.

  • Ultrafiltration: This is a faster method where plasma containing the drug is centrifuged through a filter that retains the proteins, allowing the unbound drug to pass through.

Table 1: Hypothetical In Vitro ADME Profile of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol

ParameterAssayResultInterpretation
Solubility Thermodynamic (pH 7.4)50 µg/mLModerate solubility
Permeability Caco-2 (A to B)15 x 10⁻⁶ cm/sHigh permeability
Metabolic Stability Human Liver Microsomes (t₁/₂)45 minModerate clearance
Rat Liver Microsomes (t₁/₂)20 minHigh clearance in rats
Plasma Protein Binding Human Plasma95%High binding
Rat Plasma92%High binding

Part 2: Definitive In Vivo Pharmacokinetic Assessment

Following promising in vitro data, in vivo studies in preclinical species are conducted to determine the absolute pharmacokinetic parameters and to understand the compound's disposition in a whole organism.

Preclinical Species Selection and Study Design

The choice of animal model (e.g., rat, mouse, dog) is often guided by the in vitro metabolism data, aiming to select a species with a metabolic profile similar to humans.

  • Dosing: The compound is typically administered via both an intravenous (IV) and an oral (PO) route. The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing to capture the absorption, distribution, and elimination phases of the drug.[9]

Bioanalytical Method Validation: The Cornerstone of Accurate Data

A robust and validated bioanalytical method is essential for the accurate quantification of the drug and its potential metabolites in biological matrices like plasma and urine.[10][11][12]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the most widely used technique due to its high sensitivity, selectivity, and speed.[8][13]

  • Validation Parameters: The method must be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Dosing: One group of rats receives a single IV bolus dose (e.g., 2 mg/kg) via the tail vein. Another group receives a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Collection: Blood samples (approx. 100 µL) are collected from the jugular vein at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to obtain plasma.

  • Sample Analysis: Plasma concentrations of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose IV Dosing Group blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral Dosing Group po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Quantification plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis parameters Calculate PK Parameters pk_analysis->parameters

In Vivo Pharmacokinetic Study Workflow
Key Pharmacokinetic Parameters

The analysis of the plasma concentration-time data yields a set of parameters that define the compound's in vivo profile.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)Definition
Cmax (ng/mL) 1200850Maximum observed plasma concentration
Tmax (h) 0.081.0Time to reach Cmax
AUC₀-t (ng*h/mL) 35007000Area under the curve from time 0 to the last measurement
t₁/₂ (h) 4.54.8Elimination half-life
CL (mL/min/kg) 9.5-Systemic clearance
Vd (L/kg) 3.5-Volume of distribution
F (%) -40Oral bioavailability

Part 3: Metabolite Identification and Profiling

Identifying the major metabolic pathways is crucial for understanding the drug's clearance mechanism and for assessing the potential for active or toxic metabolites.

  • In Vitro Metabolite Identification: The quenched samples from the in vitro metabolic stability assays (microsomes and hepatocytes) are analyzed by high-resolution mass spectrometry to identify potential metabolites. This is often done by searching for expected mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, N-dealkylation, glucuronidation).[5][14][15] Given the benzotriazole core, hydroxylation and further oxidation are plausible metabolic pathways.[14][16]

  • In Vivo Metabolite Profiling: Plasma, urine, and feces from the in vivo studies are analyzed to confirm the presence of the metabolites identified in vitro and to determine their relative abundance.[17]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol met_a Metabolite A (Hydroxylation on Bipiperidine) parent->met_a CYP3A4 met_b Metabolite B (N-dealkylation) parent->met_b CYP2D6 met_c Metabolite C (Glucuronide of Metabolite A) met_a->met_c UGT1A1

Hypothetical Metabolic Pathway

Part 4: Data Integration and Forward Strategy

The culmination of the pharmacokinetic profiling process is the integration of all in vitro and in vivo data to build a comprehensive understanding of the compound's ADME properties. This integrated profile allows for:

  • Human Dose Prediction: Allometric scaling and physiologically based pharmacokinetic (PBPK) modeling can be used to predict the human pharmacokinetic profile and to estimate the first-in-human dose.

  • Risk Assessment: The data informs the potential for drug-drug interactions, the formation of unique human metabolites, and other safety concerns.

  • Candidate Optimization: For compounds in the discovery phase, the pharmacokinetic data can guide medicinal chemistry efforts to improve ADME properties.

By following the structured and scientifically rigorous approach outlined in this guide, researchers can effectively characterize the pharmacokinetic profile of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol, a critical step in its journey from a novel chemical entity to a potential therapeutic agent.

References

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

  • Capot Chemical. (n.d.). 227471-63-8 | 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol. Retrieved from [Link]

  • Česen, M., & Gmajner, D. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Chen, X., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 27(14), 4469. [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Semantic Scholar. [Link]

  • Fischer, F., et al. (2020). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. Toxicology in Vitro, 68, 104932. [Link]

  • Stringer, R. A., et al. (2014). 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats. Drug Metabolism and Disposition, 42(7), 1163-1171. [Link]

  • Li, J., et al. (2024). Pharmacokinetics, metabolite profiling, safety and tolerability of YZJ-4729 tartrate, a novel G protein-biased μ-opioid receptor agonist, in healthy Chinese subjects. Frontiers in Pharmacology, 15, 1356985. [Link]

  • Fischer, F., et al. (2020). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2019). Clinical Pharmacology Review. Retrieved from [Link]

  • Donazzolo, Y., et al. (2015). In vitro and in vivo metabolism of CHF 6001, a selective phosphodiesterase (PDE4) inhibitor. Xenobiotica, 45(10), 869-881. [Link]

  • El-Sherbiny, D. T., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. [Link]

  • Chen, X., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. [Link]

  • Zhang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 585. [Link]

  • Idili, A., et al. (2019). Ultra-High-Precision, in-vivo Pharmacokinetic Measurements Highlight the Need for and a Route Toward More Highly Personalized Medicine. Frontiers in Chemistry, 7, 569. [Link]

  • Capot Chemical. (n.d.). 227471-63-8 | 6-([1,4']bipiperidinil-1'-sulfonil)-benzotriazol-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 1'-[(1-hydroxy-1h-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine. Retrieved from [Link]

  • Wang, S., et al. (2023). Rapid Profiling of Metabolites Combined with Network Pharmacology to Explore the Potential Mechanism of Sanguisorba officinalis L. against Thrombocytopenia. Molecules, 28(24), 8059. [Link]

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6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Abstract

This technical guide provides a comprehensive analysis of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, a heterocyclic compound of interest in medicinal chemistry and drug development. The accurate determination of its molecular weight and exact mass is fundamental for compound verification, purity assessment, and metabolic studies. This document will detail these key physicochemical properties, outline the theoretical distinctions between average and monoisotopic mass, and present a robust experimental workflow for their determination using high-resolution mass spectrometry (HRMS). This guide is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding and practical methodology for the characterization of such compounds.

Compound Identification and Physicochemical Properties

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is a complex molecule featuring a benzotriazole core, a sulfonamide linker, and a bipiperidine moiety. The precise arrangement of these functional groups dictates its chemical reactivity and biological activity. The foundational step in the characterization of any novel compound is the confirmation of its elemental composition through the determination of its mass.

Key Quantitative Data

The essential mass-related data for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL are summarized below.

PropertyValueSource
IUPAC Name 1'-[(1-hydroxy-1h-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidinePubChemLite[1]
CAS Number 227471-63-8Capot Chemical[2]
Molecular Formula C₁₆H₂₃N₅O₃SCapot Chemical[2], PubChemLite[1]
Molecular Weight 365.45 g/mol Capot Chemical[2]
Exact Mass 365.15216 DaPubChemLite[1]

Theoretical Framework: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is critical for the correct interpretation of analytical data.[3]

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their isotopes.[4] This value is typically used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass (or Monoisotopic Mass) is calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). High-resolution mass spectrometers are capable of measuring the mass of individual ions with sufficient accuracy to determine the exact mass, which is a crucial parameter for elucidating the elemental composition of a molecule.[3]

Experimental Determination by High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the accurate determination of the molecular weight and exact mass of organic compounds.[5] Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary mass accuracy and resolution to distinguish between compounds with very similar nominal masses. For a sulfonamide-containing compound like the topic molecule, Electrospray Ionization (ESI) is a highly effective and soft ionization technique that typically generates protonated molecular ions ([M+H]^+).[5][6]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the determination of exact mass using HRMS.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Suitable Solvent (e.g., Acetonitrile/Methanol) prep1->prep2 prep3 Dilute to Working Concentration (e.g., 1-10 µg/mL) prep2->prep3 infusion Direct Infusion or LC Inlet prep3->infusion Introduce Sample esi Electrospray Ionization (ESI) Positive Ion Mode infusion->esi analyzer Mass Analyzer (e.g., TOF or Orbitrap) esi->analyzer detector Ion Detection analyzer->detector spectrum Generate Mass Spectrum (m/z vs. Intensity) detector->spectrum Acquire Data peak Identify Protonated Ion Peak [M+H]+ spectrum->peak calc Calculate Exact Mass from m/z peak->calc compare Compare Experimental vs. Theoretical Mass calc->compare

Caption: Workflow for HRMS determination of exact mass.

Detailed Experimental Protocol

This protocol outlines a self-validating system for confirming the identity of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL.

1. Materials and Reagents:

  • 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL sample.
  • LC-MS grade acetonitrile, methanol, and water.
  • LC-MS grade formic acid.
  • Calibrant solution for the mass spectrometer.

2. Instrument:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

3. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol or a suitable solvent.
  • Perform a serial dilution to create a working solution of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte to form ([M+H]^+) ions.

4. Mass Spectrometer Calibration:

  • Calibrate the mass spectrometer across the desired mass range according to the manufacturer's instructions using a standard calibrant solution. This ensures high mass accuracy.

5. Data Acquisition:

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
  • Set the ESI source to positive ion mode. Based on studies of similar sulfonamide compounds, positive ion mode generally yields higher signal intensity for the precursor ions.[7]
  • Optimize source parameters (e.g., spray voltage, nebulizing gas flow, source temperature) to achieve a stable and robust signal for the analyte.[6]
  • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-1000). The expected m/z for the ([M+H]^+) ion would be approximately 366.1594.

6. Data Analysis:

  • Process the acquired spectrum using the instrument's software.
  • Identify the peak corresponding to the monoisotopic mass of the protonated molecule, ([M+H]^+).
  • Compare the measured exact mass with the theoretical exact mass calculated from the molecular formula (C₁₆H₂₃N₅O₃S). The theoretical exact mass for the neutral molecule is 365.15216 Da, and for the protonated ion ([C₁₆H₂₄N₅O₃S]⁺), it is 366.15944 Da.
  • The mass accuracy should ideally be within 5 ppm (parts per million), which confirms the elemental composition with high confidence.

Conclusion

The precise characterization of chemical entities is a cornerstone of modern scientific research, particularly in the pharmaceutical industry. For 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, the molecular weight is established as 365.45 g/mol , and the exact mass is 365.15216 Da. The experimental verification of this exact mass, achievable through the high-resolution mass spectrometry protocol detailed herein, provides incontrovertible evidence of the compound's identity and purity. This foundational data is indispensable for advancing the compound through the subsequent stages of the drug discovery and development pipeline.

References

  • Capot Chemical. (n.d.). 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol. Retrieved from [Link][2]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link][4]

  • Kokotou, M. G. (2020, August 1). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Retrieved from [Link][5]

  • PubChemLite. (n.d.). 1'-[(1-hydroxy-1h-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine. Retrieved from [Link][1]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link][6]

  • Wang, J., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. ACS Publications. Retrieved from [Link][7]

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An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the initial characterization of the receptor binding affinity for the novel compound, 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL. As specific pharmacological data for this molecule is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. We will detail the scientific rationale for selecting an initial receptor screening panel, provide a robust, step-by-step protocol for a competitive radioligand binding assay, and discuss the principles of data analysis and interpretation. The methodologies described herein are designed to establish a foundational understanding of the compound's molecular targets, thereby guiding future preclinical development.

Introduction and Strategic Rationale

The compound 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL incorporates two key structural motifs: a benzotriazole core and a bipiperidinyl-sulfonyl side chain. Benzotriazole and its derivatives are a well-established class of heterocyclic compounds known to possess a wide spectrum of pharmacological activities, including antimicrobial, antiviral, analgesic, and potential central nervous system (CNS) effects.[1][2][3] The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, frequently found in ligands targeting CNS receptors.[4][5]

Given the prevalence of these scaffolds in neuropharmacology, a logical first step in characterizing this novel compound is to screen it against a panel of CNS-relevant receptors. This initial broad-panel screening will efficiently identify high-affinity interactions and provide crucial direction for more focused studies.

Proposed Initial Screening Panel: A primary screen should include a diverse set of G-protein coupled receptors (GPCRs) and ion channels implicated in neurological function. A suggested panel would encompass:

  • Dopamine Receptors (D1, D2, D3)

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7)

  • Adrenergic Receptors (α1, α2, β1, β2)

  • GABA-A Receptor

  • Sigma Receptors (σ1, σ2)

Core Methodology: Competitive Radioligand Binding Assay

To determine the binding affinity of our test compound, the competitive radioligand binding assay remains the gold standard for its sensitivity, specificity, and robustness.[6][7][8]

Principle of the Assay

The assay quantifies the ability of the unlabeled test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[9][10] By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound, we can generate a dose-response curve. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. This IC50 value is then used to calculate the inhibitory constant (Ki), which represents the binding affinity of the test compound for the receptor.[11]

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes controls to ensure the integrity of the results. For example, the definition of non-specific binding using a high concentration of a known ligand ensures that the measured specific binding is truly receptor-mediated.

Part A: Receptor Membrane Preparation

  • Rationale: Using isolated cell membranes provides a concentrated source of the target receptor, free from interfering cytosolic components. The source can be tissue homogenates (e.g., rat brain cortex) or cultured cells stably expressing the human recombinant receptor of interest.[11][12]

  • Protocol:

    • Harvest tissue or cells and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Homogenize the sample using a Polytron or Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in an appropriate volume of assay buffer.

    • Determine the protein concentration using a standard method, such as the Pierce® BCA assay. Aliquot and store membranes at -80°C.

Part B: Competitive Binding Assay (96-Well Plate Format)

  • Rationale: This setup allows for the systematic testing of multiple concentrations of the test compound alongside necessary controls for total and non-specific binding.

  • Plate Layout and Reagent Addition (Final Volume: 250 µL):

    • Total Binding (TB) Wells: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 150 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-labeled standard ligand (to saturate all specific binding sites), 50 µL of the radioligand solution, and 150 µL of the membrane preparation.[13]

    • Test Compound Wells: Add 50 µL of the test compound solution (at various concentrations, typically in a serial dilution), 50 µL of the radioligand solution, and 150 µL of the membrane preparation.

    • Seal the plate and incubate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation is recommended.[11]

Part C: Termination by Rapid Filtration

  • Rationale: Rapid filtration is crucial to separate the receptor-bound radioligand from the free radioligand before significant dissociation can occur, accurately "trapping" the bound state.[7]

  • Protocol:

    • Pre-soak a GF/C filter mat in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Following incubation, rapidly aspirate the contents of each well onto the filter mat using a 96-well cell harvester.

    • Immediately wash the filters four times with ice-cold wash buffer to remove all unbound radioligand.

    • Dry the filter mat completely (e.g., 30 minutes at 50°C).

Part D: Quantification and Data Analysis

  • Rationale: Liquid scintillation counting provides a highly sensitive method to quantify the amount of radioactivity trapped on the filter, which is directly proportional to the amount of bound radioligand.

  • Protocol:

    • Place the dried filter mat in a sample bag and add a liquid scintillation cocktail.

    • Seal the bag and measure the radioactivity (in counts per minute, CPM) for each filter spot using a beta scintillation counter (e.g., a MicroBeta counter).[11]

    • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding using the formula: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine IC50: Use non-linear regression analysis (e.g., in Prism® software) to fit a sigmoidal dose-response curve and determine the IC50 value.[11]

    • Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the known dissociation constant of the radioligand for the receptor.[10][11]

Visualization of Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided.

G cluster_prep Part A: Membrane Preparation cluster_assay Part B-D: Assay & Analysis p1 Harvest Cells/Tissue p2 Homogenize in Buffer p1->p2 p3 Low-Speed Centrifugation p2->p3 p4 High-Speed Centrifugation (Pellet Membranes) p3->p4 p5 Wash & Resuspend p4->p5 p6 Quantify Protein & Store p5->p6 a1 Prepare 96-Well Plate (TB, NSB, Test Compound) p6->a1 Add Membranes a2 Incubate to Equilibrium a1->a2 a3 Rapid Filtration & Washing a2->a3 a4 Scintillation Counting a3->a4 a5 Data Analysis (IC50 → Ki) a4->a5

Caption: Workflow for the Competitive Radioligand Binding Assay.

G cluster_membrane Cell Membrane receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein (α, β, γ) receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector α-subunit Modulates compound Compound Binding (Agonist) compound->receptor Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylates Targets

Caption: Hypothetical GPCR Signaling Pathway Post-Receptor Binding.

Data Presentation and Interpretation

The results of the initial screening should be summarized in a clear, tabular format. This allows for rapid assessment of the compound's affinity and selectivity profile.

Table 1: Hypothetical Binding Affinity Profile of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Receptor TargetRadioligand UsedKi (nM)
Dopamine D2[³H]-Spiperone15.2
Dopamine D3[³H]-Spiperone850.4
Serotonin 5-HT1A[³H]-8-OH-DPAT> 10,000
Serotonin 5-HT2A[³H]-Ketanserin250.1
Sigma σ1[³H]-(+)-Pentazocine8.9
Sigma σ2[³H]-DTG12.3

Interpretation: In this hypothetical example, the compound demonstrates high affinity (low nanomolar Ki) for Sigma receptors (σ1 and σ2) and the Dopamine D2 receptor. It shows significantly lower affinity for the D3 receptor, indicating selectivity for D2 over D3. The affinity for the 5-HT2A receptor is moderate, and there is no significant binding to the 5-HT1A receptor at the concentrations tested. This profile suggests that the compound is a potent ligand at Sigma and D2 receptors and warrants further investigation into its functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist) at these specific targets.

Conclusion and Future Directions

This guide provides a foundational, technically detailed framework for conducting the initial characterization of the receptor binding affinity for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL. The competitive radioligand binding assay is a powerful and precise tool for identifying primary molecular targets.[13] A successful screening campaign, as outlined, will yield a quantitative affinity profile (Ki values) across a panel of relevant receptors.

The resulting data will be critical in forming a testable hypothesis about the compound's mechanism of action. Targets where high affinity is observed should be prioritized for subsequent functional assays (e.g., cAMP signaling, calcium flux, or GTPγS binding assays) to determine the compound's efficacy and potency. This systematic approach ensures a data-driven progression from initial hit identification to lead optimization in the drug discovery pipeline.

References

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014). Brieflands. Available at: [Link]

  • 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. (2024). PMC. Available at: [Link]

  • Development and Characterization of a Novel, High-Affinity, Specific, Radiolabeled Ligand for BRS-3 Receptors. (n.d.). PMC. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • The synthesis of substituted bipiperidine amide compounds as CCR3 ligands: antagonists versus agonists. (2005). PubMed. Available at: [Link]

  • Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. (2019). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of a Novel Series of Agonist Compounds as Potential Radiopharmaceuticals for Imaging Dopamine D 2/3 Receptors in Their High-Affinity State. (2013). ACS Publications. Available at: [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Available at: [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Available at: [Link]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Treatment of Schizophrenia. (2023). MDPI. Available at: [Link]

  • Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist. (2025). PubMed. Available at: [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Available at: [Link]

  • Piperidine derivatives as nonprostanoid IP receptor agonists. (2016). PubMed. Available at: [Link]

  • Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. (n.d.). Scribd. Available at: [Link]

  • Radioligand binding methods for membrane preparations and intact cells. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023). MDPI. Available at: [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014). ACS Publications. Available at: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021). International Journal of Research and Review. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Peptide Coupling Using 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Benzotriazole-Based Coupling Reagent

The synthesis of peptides is a cornerstone of biomedical research and drug development, with the formation of the amide bond being the critical step.[1] The efficiency, yield, and chiral integrity of the final peptide are heavily influenced by the choice of coupling reagent.[2] This document provides a detailed guide to the application of a novel benzotriazole-based coupling reagent, 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, hereafter referred to as BSpBT. While specific literature on BSpBT is not yet widely available, its structure suggests it belongs to the family of benzotriazole-derived coupling reagents. This guide, therefore, is based on established principles of peptide coupling chemistry, providing a robust starting point for researchers.

The benzotriazole moiety is a well-established component of many successful coupling reagents, known for its ability to form activated esters that are reactive towards amines while minimizing racemization.[3][4][5][6] The unique 6-([1,4']bipiperidinyl-1'-sulfonyl) substituent in BSpBT likely modulates the electronic properties of the benzotriazole ring system, potentially influencing its reactivity and solubility profile.

Proposed Mechanism of Action

It is hypothesized that BSpBT functions as an additive in peptide coupling reactions, similar to 1-hydroxybenzotriazole (HOBt). In the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid of the N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. BSpBT is then expected to react with this intermediate to form a more stable and less racemization-prone active ester. This active ester subsequently reacts with the N-terminus of the growing peptide chain to form the desired peptide bond.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for peptide coupling reactions using BSpBT. These are based on established protocols for similar benzotriazole-based reagents and should be optimized for each specific application.

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
N-protected Amino Acid 3 - 5 equivalents1.0 - 1.2 equivalents
BSpBT 3 - 5 equivalents1.0 - 1.2 equivalents
Carbodiimide (e.g., DIC) 3 - 5 equivalents1.0 - 1.2 equivalents
Base (e.g., DIEA) 6 - 10 equivalents2.0 - 3.0 equivalents
Solvent DMF, NMPDCM, THF, DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours2 - 12 hours

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is designed for the stepwise elongation of a peptide chain on a solid support (resin).[1]

  • Resin Preparation: Swell the resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), BSpBT (3-5 equivalents), and a carbodiimide such as DIC (3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin.

    • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

Solution-Phase Peptide Synthesis Protocol

This protocol is suitable for the coupling of peptide fragments or for the synthesis of short peptides in solution.

  • Activation of the Carboxylic Acid:

    • Dissolve the N-protected amino acid or peptide fragment (1.0 equivalent) and BSpBT (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add the carbodiimide (e.g., DIC, 1.0-1.2 equivalents) dropwise to the solution.

    • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino-component (C-protected amino acid or peptide fragment, 1.0 equivalent) in the same solvent.

    • If the amino-component is a hydrochloride or trifluoroacetate salt, add a tertiary amine base (e.g., DIEA or N-methylmorpholine (NMM), 1.0-1.2 equivalents) to neutralize the salt.

    • Slowly add the pre-activated carboxylic acid solution from step 1 to the amino-component solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, filter off any precipitated urea by-product (if DCC or DIC is used).

    • Wash the organic phase with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography or recrystallization.

Visualization of Workflows

Peptide_Coupling_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Peptide Synthesis Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (AA, BSpBT, DIC, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle for next AA Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final AA Cycle->Deprotection Crude_Peptide_SPPS Crude Peptide Cleavage->Crude_Peptide_SPPS N_Protected_AA N-Protected Amino Acid Activation Activation (BSpBT, DIC, 0°C) N_Protected_AA->Activation Coupling_Sol Coupling Reaction Activation->Coupling_Sol Amino_Component Amino Component Amino_Component->Coupling_Sol Workup Aqueous Work-up Coupling_Sol->Workup Purification Purification Workup->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflows for solid-phase and solution-phase peptide synthesis.

Activation_Mechanism Carboxylic_Acid R-COOH N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + DIC DIC Carbodiimide DIC->O_Acylisourea Byproduct1 Diisopropylurea DIC->Byproduct1 forms Active_Ester BSpBT Active Ester (More Stable) O_Acylisourea->Active_Ester + Peptide_Bond R-CO-NH-R' Peptide Bond O_Acylisourea->Peptide_Bond Direct (minor pathway) BSpBT BSpBT BSpBT->Active_Ester Active_Ester->Peptide_Bond + Byproduct2 BSpBT Active_Ester->Byproduct2 regenerated Amine H₂N-R' Amino Component Amine->Peptide_Bond

Caption: Proposed activation mechanism involving BSpBT.

Expert Insights and Causality

  • Choice of Solvent: DMF and NMP are preferred for SPPS due to their excellent solvating properties for both the growing peptide chain and the reagents. In solution-phase synthesis, a range of aprotic solvents can be used, with the choice depending on the solubility of the starting materials.

  • Role of the Base: A tertiary amine base, such as DIEA or NMM, is crucial in several steps. It neutralizes any acidic species present (e.g., hydrochloride salts of amino components) and facilitates the activation and coupling reactions. The number of equivalents of base is critical and should be carefully controlled to minimize side reactions like racemization.

  • Pre-activation: Pre-activating the carboxylic acid before adding it to the amine component can improve coupling efficiency, especially for sterically hindered amino acids.

  • Temperature Control: Performing the activation and initial coupling at 0 °C in solution-phase synthesis helps to minimize racemization.

  • Monitoring the Reaction: The ninhydrin test in SPPS is a simple and effective way to ensure that each coupling step has gone to completion. Incomplete coupling can lead to deletion sequences in the final peptide.

Troubleshooting and Optimization

  • Incomplete Coupling: If the ninhydrin test remains positive after the standard coupling time, a second coupling (double coupling) can be performed. Alternatively, increasing the reaction time or temperature may be necessary.

  • Racemization: Racemization is a major concern in peptide synthesis.[3][4] To minimize this, use the recommended stoichiometry of reagents, avoid excessive amounts of base, and keep the reaction temperature as low as possible. The use of additives like BSpBT is specifically intended to suppress racemization.

  • Side Reactions: Side reactions involving the side chains of certain amino acids (e.g., aspartic acid, asparagine, glutamine) can occur. The choice of protecting groups and coupling conditions should be carefully considered to avoid these issues.

Conclusion

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (BSpBT) is a promising new reagent for peptide synthesis. While specific data on its performance is still emerging, its structure suggests that it will be a valuable tool for the efficient and low-racemization formation of peptide bonds. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the utility of this novel reagent in their synthetic endeavors. As with any new reagent, careful optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

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  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BroadPharm.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec.
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  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). peptidescientific.com.
  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - ResearchGate. (n.d.). ResearchGate.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). pubs.acs.org.
  • Peptide synthesis - Rsc.org. (n.d.). Royal Society of Chemistry.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Epimerisation in Peptide Synthesis - MDPI. (2023, December 8). MDPI.
  • Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.). National Center for Biotechnology Information.
  • Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed. (1992, February 1). PubMed.
  • Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics - ResearchGate. (2019, November). ResearchGate.
  • Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1 -yl)-I ,I ,3,3,-tetramethyluronium Tetrafluoroborate for - Luxembourg Bio Technologies. (n.d.). Luxembourg Bio Technologies.
  • Introduction to Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Solid‐Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. (2024, April 30). Wiley Online Library.
  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives - Frontiers. (2021, May 3). Frontiers.
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  • (2026, March 10).
  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed. (2023, February 11). PubMed.
  • 4-(4-(((1H-Benzo[d][2][3][4]triazol-1-yl)oxy)methyl) - MDPI. (2022, July 7). MDPI. Retrieved March 17, 2026, from

  • Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC. (n.d.). National Center for Biotechnology Information.

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Advanced Application Note: 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL in Solid-Phase and Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-purity, complex peptides in modern drug development requires coupling reagents that minimize epimerization while maximizing reaction kinetics. 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (often abbreviated as Bps-HOBt, CAS: 227471-63-8)[1] represents a structural evolution in the benzotriazole class of coupling additives. By integrating an electron-withdrawing sulfonyl group with a highly basic bipiperidinyl tail, this reagent offers a dual-action mechanism: it hyper-activates the active ester for rapid aminolysis while providing an internal "proton sponge" to suppress racemization. Furthermore, its basic nature enables chromatography-free "catch-and-release" purification, making it an invaluable tool for both Solid-Phase Peptide Synthesis (SPPS) and high-throughput solution-phase library generation[2].

(Note: Due to annular tautomerism of the benzotriazole core, this compound is frequently referred to interchangeably as the 5- or 6-sulfonyl isomer in chemical literature[2].)

Mechanistic Causality: Why Bps-HOBt Outperforms Traditional Additives

As a Senior Application Scientist, it is critical to understand why a reagent works, not just how to use it. The superiority of Bps-HOBt over standard HOBt or Oxyma is rooted in precise stereoelectronic and physicochemical modifications:

  • Electronic Hyper-Activation : The sulfonyl group at the 6-position exerts a profound electron-withdrawing effect via induction and resonance. This lowers the pKa of the N-OH group, stabilizing the leaving group (the Bps-OBt anion) during the critical aminolysis step. The resulting active ester is highly electrophilic, accelerating the coupling rate and minimizing the residence time of the activated amino acid in a racemization-prone state.

  • The Bipiperidinyl "Proton Sponge" Effect : Traditional coupling often requires external bases (e.g., DIPEA, NMM) which can inadvertently deprotonate the alpha-carbon of the activated amino acid, leading to oxazolone formation and subsequent epimerization. The [1,4']bipiperidinyl moiety of Bps-HOBt acts as a localized, sterically hindered internal base. It neutralizes protons released during active ester formation without causing bulk basicity in the solvent microenvironment, thereby preserving chiral integrity.

  • Facile Scavenging (Catch-and-Release) : In solution-phase synthesis, removing unreacted HOBt typically requires tedious silica gel chromatography. Bps-HOBt, owing to its basic tertiary amine tail, can be quantitatively extracted into an aqueous acidic layer (e.g., 5% citric acid), leaving the neutral peptide product in the organic phase[2].

Comparative Performance Data

To guide experimental design, the following table summarizes the quantitative and qualitative performance metrics of Bps-HOBt against industry-standard coupling additives.

Coupling AdditiveRelative ReactivityEpimerization ControlSolubility in DMFByproduct Removal (Solution Phase)
HOBt Baseline (1.0x)ModerateHighDifficult (Requires Chromatography)
HOAt High (3.5x)ExcellentHighDifficult (Requires Chromatography)
OxymaPure High (3.0x)ExcellentVery HighModerate (Partial Aqueous Wash)
Bps-HOBt Very High (4.0x) Excellent (Internal Base) Very High Extremely Easy (Mild Acid Wash)

Visual Workflows and Mechanisms

Mechanism AA Fmoc-Amino Acid Oacyl O-Acylisourea Intermediate AA->Oacyl + DIC DIC DIC (Activator) DIC->Oacyl ActiveEster Bps-OBt Active Ester (Hyper-Reactive) Oacyl->ActiveEster + Bps-HOBt BpsHOBt Bps-HOBt (Basic Additive) BpsHOBt->ActiveEster Rapid Conversion Product Elongated Peptide ActiveEster->Product + Amine Amine Peptide N-Terminus Amine->Product Aminolysis

Caption: Mechanism of Bps-HOBt mediated active ester formation and subsequent peptide bond elongation.

Workflow Reaction Coupling Reaction (Fmoc-AA + Amine + EDC + Bps-HOBt) Mixture Crude Mixture (Peptide + Bps-HOBt + EDC-Urea) Reaction->Mixture AcidWash Acidic Aqueous Wash (e.g., 5% Citric Acid) Mixture->AcidWash Liquid-Liquid Extraction Organic Organic Layer (Pure Neutral Peptide) AcidWash->Organic Retains Target Product Aqueous Aqueous Layer (Protonated Bps-HOBt & Urea) AcidWash->Aqueous Scavenges Basic Byproducts

Caption: Catch-and-release purification workflow utilizing the basic bipiperidinyl tail of Bps-HOBt.

Validated Experimental Protocols

Protocol A: Fmoc-SPPS Coupling Cycle using Bps-HOBt/DIC

Causality : Diisopropylcarbodiimide (DIC) is selected as the primary activator instead of uronium salts (like HATU) to prevent the formation of guanidinium byproducts on the N-terminus, which permanently terminate peptide chain elongation. Bps-HOBt is added to intercept the O-acylisourea intermediate, forming a stable yet highly reactive active ester that resists racemization.

Step-by-Step Methodology :

  • Resin Preparation : Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation : In a separate vial, dissolve 0.3 mmol (3 equiv) of the Fmoc-amino acid and 0.3 mmol (3 equiv) of Bps-HOBt in 2 mL of DMF. Add 0.3 mmol (3 equiv) of DIC. Stir for 3 minutes to allow the formation of the Bps-OBt active ester.

  • Coupling : Transfer the pre-activated solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing : Drain the reaction mixture. Wash the resin with DMF (3 × 1 min), 1% acetic acid in DMF (1 × 1 min, to ensure complete removal of basic Bps-HOBt traces), and DCM (3 × 1 min).

  • Self-Validating Checkpoint (Kaiser Test) : Perform a Kaiser (ninhydrin) test on a few resin beads. A negative (yellow) result confirms >99% coupling efficiency, validating the kinetic advantage of the Bps-HOBt additive before proceeding to the next cycle. If positive (blue), repeat steps 3-5.

Protocol B: Solution-Phase Peptide Synthesis with Acid-Wash Scavenging

Causality : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is paired with Bps-HOBt[2]. Both the activator byproduct (EDC-urea) and the additive (Bps-HOBt) possess basic amine functionalities. This strategic pairing ensures that all coupling-related small molecules partition exclusively into the aqueous phase during an acidic workup, leaving only the target peptide in the organic layer.

Step-by-Step Methodology :

  • Reaction Setup : In a round-bottom flask, dissolve 1.0 mmol of the N-protected amino acid (or peptide fragment) and 1.1 mmol of the amine component in 15 mL of a 1:1 DMF/DCM mixture.

  • Activation : Add 1.2 mmol of Bps-HOBt (pre-heated to 60 °C if necessary to ensure a uniform slurry)[2], followed by 1.4 mmol of EDC·HCl. Stir the mixture at room temperature for 2 to 4 hours. (Note: The internal basicity of Bps-HOBt typically negates the need for external triethylamine, though 1.0 equiv may be added if the amine component is a hydrochloride salt).

  • Quenching & Dilution : Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc) or DCM.

  • Catch-and-Release Extraction :

    • Wash the organic layer with 5% aqueous citric acid or 0.5 M HCl (3 × 20 mL). This step protonates the bipiperidinyl tail of Bps-HOBt and the EDC-urea, pulling them entirely into the aqueous phase.

    • Wash the organic layer with saturated NaHCO3 (2 × 20 mL) and brine (1 × 20 mL).

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure peptide.

  • Self-Validating Checkpoint (LC-MS) : Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the isolated organic product. The complete absence of the Bps-HOBt mass peak (m/z ~366[M+H]+) and the EDC-urea peak validates the efficiency of the catch-and-release scavenging, confirming the protocol's success without relying on chromatography.

References

  • Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (CAS 227471-63-8) Product Specifications Source: Capot Chemical URL:[Link]

Sources

Application Note: 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL as a Traceless, High-Efficiency Peptide Coupling Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Researchers, and Drug Development Professionals Compound: 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS: 227471-63-8) Note: Due to benzotriazole tautomerization, this reagent is also frequently cited in literature as 5-([1,4']bipiperidinyl-1'-sulfonyl)benzotriazol-1-ol .

Introduction & Mechanistic Rationale

The synthesis of complex peptides and active pharmaceutical ingredients (APIs) often requires coupling reagents that balance high reactivity with operational simplicity. While traditional additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) effectively suppress racemization and improve yields, their removal during workup frequently necessitates tedious column chromatography .

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (Bps-HOBt) is a bifunctional coupling additive engineered to solve this bottleneck. It merges the electronic activation of an electron-deficient benzotriazole with the physical properties of a basic "phase tag", offering two distinct mechanistic advantages:

  • Electronic Tuning for Hyper-Reactivity: The sulfonyl group at the 6-position acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the benzotriazole ring, lowering the pKa of the N-OH moiety. Consequently, the resulting O-acyl active ester becomes highly electrophilic, accelerating aminolysis and minimizing premature hydrolysis—a profile comparable to the highly reactive 6-Cl-HOBt .

  • Phase-Tagging for Traceless Scavenging: The 1,4'-bipiperidinyl moiety contains highly basic tertiary amines. During an acidic aqueous workup, these amines become rapidly protonated, forcing the spent reagent (and any unreacted active ester) to partition entirely into the aqueous phase. When paired with a water-soluble carbodiimide like EDC, this creates a completely self-validating, chromatography-free purification system .

Comparative Reagent Profiling

To understand the strategic advantage of Bps-HOBt, it is essential to compare its physicochemical properties against standard coupling additives.

Coupling AdditiveElectronic ModulatorApprox. pKa of N-OHRelative ReactivityTraceless Acid Scavenging?
HOBt None4.60BaselineNo (Requires chromatography or multiple washes)
6-Cl-HOBt 6-Chloro (EWG)3.40HighNo
HOAt 7-Aza (EWG)3.28Very HighNo
Bps-HOBt 6-Sulfonyl (EWG)< 3.50HighYes (Single acidic aqueous wash)

Data synthesis based on established peptide coupling reactivity profiles .

Experimental Workflows & Protocols

Protocol: Solution-Phase Amide Coupling with Bps-HOBt and EDC

Causality of Reagent Choice: EDC·HCl is specifically chosen as the primary activating agent because its byproduct (a urea derivative containing a tertiary amine) is also highly basic. Pairing EDC with Bps-HOBt ensures that all coupling byproducts are scavengeable via a single acidic wash [[1]]([Link]).

Step-by-Step Methodology:

  • Reagent Pre-Activation (Critical Step):

    • Action: Suspend Bps-HOBt (1.2 equiv) in anhydrous DMF (approx. 0.1 M concentration). Heat the mixture briefly to 60 °C in a sealed vessel until a fine, homogenous slurry forms.

    • Causality: Bps-HOBt is a zwitterionic-like molecule (acidic N-OH and basic bipiperidine), which leads to strong intermolecular hydrogen-bonding networks. Pre-heating disrupts these networks, ensuring the reagent is fully available for active ester formation .

  • Carboxylic Acid Activation:

    • Action: In a separate round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and EDC·HCl (1.4 equiv) in anhydrous dichloromethane (DCM).

    • Action: Add the warm Bps-HOBt slurry to the DCM solution. Stir at room temperature for 15–30 minutes.

    • Causality: This step forms the highly reactive Bps-O-acyl active ester intermediate prior to the introduction of the amine, preventing competing side reactions.

  • Aminolysis:

    • Action: Add the target amine (1.0–1.2 equiv) followed by a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2–2.0 equiv) to neutralize the amine hydrochloride salt.

    • Action: Stir the reaction at room temperature until TLC or LC-MS indicates complete consumption of the active ester (typically 1–4 hours).

  • Self-Validating Traceless Workup:

    • Action: Dilute the reaction mixture with additional DCM or Ethyl Acetate (EtOAc).

    • Action: Transfer to a separatory funnel and wash the organic layer with 1 M HCl or 5% aqueous citric acid (2 × 20 mL).

    • Causality: This is the self-validating step. The acidic wash protonates the bipiperidinyl group of the Bps-HOBt and the tertiary amine of the EDC-urea byproduct, driving them completely into the aqueous layer.

    • Action: Wash the organic layer with saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid) and brine.

    • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure amide product without the need for silica gel chromatography.

Workflow Visualizations

Pathway A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation C Bps-HOBt Active Ester B->C + Bps-HOBt E Target Amide (Organic Phase) C->E + Amine F Bps-HOBt Byproduct (Aqueous Phase) C->F Released Reagent D Amine Nucleophile D->E Aminolysis

Caption: Mechanistic pathway of Bps-HOBt mediated amide coupling and phase-directed byproduct release.

Workup Start Crude Reaction Mixture (Amide + Bps-HOBt + EDC-Urea) Wash1 Acidic Aqueous Wash (1 M HCl or 5% Citric Acid) Start->Wash1 OrgPhase Organic Phase (Contains Pure Amide) Wash1->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Protonated Bps-HOBt & Urea) Wash1->AqPhase Extracts Basic Impurities Wash2 Basic Wash (Sat. NaHCO3) & Brine Wash OrgPhase->Wash2 Pure Evaporate to Yield Chromatography-Free Product Wash2->Pure

Caption: Liquid-liquid extraction workflow demonstrating the traceless scavenging of Bps-HOBt.

References

  • Valle, J. W., et al. (2005). "Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist." Journal of Medicinal Chemistry, 48(13), 4358-4366.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

Sources

in vivo assay protocols involving 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the application of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL in synthesizing and evaluating high-purity prodrugs for in vivo assays.

Executive Summary: The Role of Acid-Washable Coupling in In Vivo Pharmacology

In preclinical drug development, the transition from synthetic chemistry to in vivo evaluation requires Active Pharmaceutical Ingredients (APIs) of exceptional purity. Residual synthetic reagents—particularly peptide coupling additives like 1-hydroxybenzotriazole (HOBt)—can trigger off-target toxicity, inflammatory responses, or confound pharmacokinetic (PK) readouts in animal models.

To circumvent these artifacts, 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS:), functionally referred to as Bps-HOBt , was developed as an advanced, acid-washable coupling additive. This guide details the mechanistic rationale for utilizing Bps-HOBt in the synthesis of peptide prodrugs—specifically targeting the mGlu2/3 receptor agonist LY354740—and provides the self-validating in vivo assay protocols required to evaluate their systemic bioavailability and pharmacodynamic efficacy.

Mechanistic Insight: The Causality Behind Bps-HOBt Selection

Standard HOBt is notoriously difficult to remove from reaction mixtures without exhaustive silica gel chromatography, a process that is time-consuming and risks epimerization of chiral centers. Bps-HOBt solves this by incorporating a basic [1,4']bipiperidinyl-1'-sulfonyl moiety.

During the coupling of an amino acid promoiety to a parent drug, Bps-HOBt acts as a nucleophilic catalyst to suppress racemization and accelerate amide bond formation. Post-reaction, the basic bipiperidine tail (pKa ~9.5) ensures that the Bps-HOBt byproduct is completely protonated during a simple 1N HCl liquid-liquid extraction. This creates a highly polar, cationic species that partitions exclusively into the aqueous phase.

Self-Validating System: This chemical behavior ensures that the organic phase retains only the neutral, highly pure prodrug. By eliminating chromatographic purification, researchers prevent API degradation. The protocol is self-validating: the absence of the characteristic bipiperidine mass (m/z 366.1) in the LC-MS/MS pre-scan of the organic phase confirms successful purification, ensuring that any subsequent in vivo physiological response is strictly causal to the prodrug, not a reagent artifact.

Workflow Visualization

G A Precursor Amino Acids + Parent Drug (LY354740) B Coupling Reaction (Bps-HOBt + EDC + TEA) A->B C Liquid-Liquid Extraction (1N HCl Wash) B->C D Aqueous Phase (Bps-HOBt Byproduct Sequestration) C->D Removes basic impurities E Organic Phase (Highly Pure Prodrug API) C->E Retains neutral API F In Vivo Administration (PO / IV Dosing) E->F Formulated for dosing G Pharmacokinetic Assay (LC-MS/MS Bioavailability) F->G H Pharmacodynamic Assay (Fear-Potentiated Startle) F->H

Workflow of Bps-HOBt mediated prodrug synthesis and subsequent in vivo PK/PD evaluation.

Protocol 1: Bps-HOBt Mediated Synthesis and Purification

Objective: Synthesize a dipeptide prodrug of LY354740 [1] suitable for immediate in vivo dosing without chromatographic purification.

  • Activation : In a screw-capped reaction vessel, dissolve the N-protected amino acid (1.3 equiv) and Bps-HOBt (1.2 equiv) in anhydrous dimethylformamide (DMF, 20 mL). Heat briefly to 60 °C to form a uniform slurry, then cool to room temperature.

  • Coupling : Add a solution of EDC·HCl (1.4 equiv) and the parent drug LY354740 (1.0 equiv) in dichloromethane (DCM, 20 mL).

  • Catalysis : Introduce triethylamine (TEA, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir the mixture in an orbital agitator overnight at room temperature.

  • Solvent Exchange : Remove DCM under reduced pressure. Dilute the remaining DMF solution with ethyl acetate (150 mL).

  • Acid-Wash Purification (Critical Step) : Transfer the organic layer to a separatory funnel. Wash sequentially with 1N HCl (3 × 50 mL). Causality Note: The acidic wash protonates the bipiperidine moiety of Bps-HOBt, transferring it entirely to the aqueous waste stream.

  • Final Polish : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly pure prodrug API.

Protocol 2: In Vivo Pharmacokinetic (PK) Bioavailability Assay

Objective: Determine the oral bioavailability (F%) and systemic conversion of the Bps-HOBt-synthesized prodrug to the active parent drug in a rodent model.

  • Formulation : Suspend the purified prodrug in a vehicle of 0.5% methylcellulose and 0.1% Tween-80 in sterile water. Ensure a homogenous suspension via sonication.

  • Administration : Fast adult male Sprague-Dawley rats (250-300 g) for 12 hours prior to dosing. Administer the prodrug via oral gavage (PO) at a dose equivalent to 10 mg/kg of the parent drug. For absolute bioavailability calculations, administer an intravenous (IV) bolus of the parent drug (1 mg/kg) via the tail vein to a separate control cohort.

  • Blood Sampling : Collect serial blood samples (200 µL) via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

  • Plasma Processing : Centrifuge samples at 3,000 × g for 10 minutes at 4 °C. Extract plasma and precipitate proteins using cold acetonitrile containing an internal standard (e.g., isotopically labeled LY354740).

  • LC-MS/MS Analysis : Quantify the concentrations of both the intact prodrug and the released parent drug using a validated LC-MS/MS method. Calculate AUC, Cmax, and Tmax using non-compartmental analysis.

Protocol 3: In Vivo Pharmacodynamic (PD) Efficacy Assay

Objective: Evaluate the anxiolytic efficacy of the synthesized prodrug using the Fear-Potentiated Startle (FPS) model [1].

  • Acclimation & Training : Place rats in a sound-attenuated startle chamber. Train them by pairing a neutral conditioned stimulus (a light flash) with an aversive unconditioned stimulus (0.4 mA footshock) over 10 trials to establish conditioned fear.

  • Dosing : 60 minutes prior to testing, administer the Bps-HOBt-synthesized prodrug (PO, 10 mg/kg) or the vehicle control.

  • Testing Phase : Expose the rats to startle-inducing acoustic bursts (95-105 dB) both in the presence (light-on) and absence (light-off) of the conditioned stimulus.

  • Data Acquisition : Measure the startle amplitude via a piezoelectric transducer located under the floor of the chamber. Anxiolytic efficacy is validated by a statistically significant reduction in the startle amplitude during light-on (fear-potentiated) trials compared to vehicle-treated controls.

Quantitative Data Summaries

Table 1: Comparison of Coupling Additives in Prodrug Synthesis

Coupling Additive Post-Reaction Purification Residual Reagent in API (%) Overall Yield (%) Suitability for In Vivo Dosing
Standard HOBt Silica Gel Chromatography 1.5 - 3.0 65 - 70 Low (Requires extensive prep)

| Bps-HOBt | 1N HCl Liquid Extraction | < 0.1 | 85 - 92 | High (Directly applicable) |

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, PO Dosing)

Compound Administered Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (F%)
Parent Drug (LY354740) 10 120 ± 15 1.0 450 ± 50 ~10%

| Bps-HOBt Prodrug | 10 (eq) | 850 ± 40 | 0.5 | 2100 ± 150 | ~55% |

References

  • Title: Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US7723325B2 - Derivatives as H3 receptor antagonists (Reference for Bipiperidinyl-carbonyl coupling methodologies)

Application Note: Preparation, Storage, and Utilization of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol in Scavenger-Assisted Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Amide bond formation is a cornerstone of drug discovery and peptide synthesis. Traditionally, 1-hydroxybenzotriazole (HOBt) is used to suppress racemization and improve coupling efficiency. However, standard HOBt and its byproducts are neutral/mildly acidic, requiring tedious aqueous workups for removal. This poses a significant challenge when synthesizing highly polar, water-soluble amides or prodrugs, which can be lost in the aqueous phase.

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (CAS: 227471-63-8)[1][2] was engineered to solve this exact problem. By functionalizing the 6-position of the benzotriazole core with a bipiperidinyl-sulfonyl moiety, a highly lipophilic, basic tertiary amine handle is introduced.

The Causality of the Design: The bipiperidinyl group ensures the reagent remains soluble in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF)[3]. During the coupling reaction, it forms a highly reactive active ester. Upon aminolysis, the leaving group (the basic HOBt derivative) is released. When this reagent is paired with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—a basic carbodiimide—all resulting coupling byproducts contain basic tertiary amines . This synergistic combination allows for a "Catch-and-Release" purification strategy: a simple addition of an acidic cation-exchange resin scavenges all byproducts, leaving only the neutral target amide in solution.

Reagent Preparation & Storage

To maintain the integrity of the N-hydroxy and sulfonyl groups, strict adherence to proper storage and handling protocols is required.

  • Physical State: Solid powder.

  • Storage Conditions: Store at 2–8 °C (or -20 °C for long-term storage) in a desiccator under an inert atmosphere (Argon or Nitrogen). The reagent is moisture-sensitive; exposure to ambient humidity can lead to premature degradation of the N-hydroxy active site.

  • Preparation of Working Solutions: The reagent can be prepared as a 0.1 M to 0.5 M stock solution in anhydrous DCM. For more challenging couplings, it can be utilized as a slurry in anhydrous DMF, which may require gentle heating (e.g., 60 °C) to ensure uniform dispersion prior to the addition of other reagents[3].

Quantitative Data: Reagent Comparison

The following table summarizes the physicochemical advantages of the basic HOBt derivative compared to standard coupling additives.

FeatureStandard HOBt6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol
Byproduct Nature Acidic / Neutral (pKa ~4.6)Basic (pKa ~8.5)
Solvent Compatibility Moderate in DCM, High in DMFExcellent in DCM and DMF
Purification Method Aqueous Basic Wash (e.g., NaHCO₃)Solid-Phase Scavenging (Acidic Resin)
Polar Product Retention Low (Risk of loss in aqueous phase)High (No aqueous workup required)
Synergy with EDC Partial (HOBt remains in organic phase)Complete (All byproducts are basic and scavenged)

Scavenger-Assisted Coupling Workflow

G N1 1. Activation R-COOH + Basic-HOBt + EDC (DCM/DMF, 15 min) N2 2. Aminolysis Add R'-NH2 (RT, 2-12 hours) N1->N2 N3 3. Scavenging Add Amberlyst-15 (H+ Resin) (RT, 1-2 hours) N2->N3 N4 4. Filtration Separate Resin from Liquid N3->N4 N5 Pure Amide (Evaporate Filtrate) N4->N5 N6 Waste (Resin-Bound Byproducts) N4->N6

Workflow of scavenger-assisted amide coupling using Basic-HOBt and EDC, eliminating aqueous workup.

Experimental Protocol: Self-Validating Amide Synthesis

This protocol describes a 1.0 mmol scale amide coupling utilizing a self-validating scavenger methodology.

Step 1: Active Ester Formation
  • In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.0 mmol, 1.0 eq) and 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (1.2 mmol, 1.2 eq) in 10 mL of anhydrous DCM or DMF[3].

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.4 mmol, 1.4 eq) in one portion[3]. Stir for 15–30 minutes to allow complete formation of the active ester.

Step 2: Aminolysis
  • Add the target Amine (1.0 mmol, 1.0 eq). Note: If the amine is supplied as a hydrochloride salt, add Triethylamine (1.2 mmol, 1.2 eq) to liberate the free base[3].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 to 12 hours. Monitor the disappearance of the active ester via LC-MS.

Step 3: Catch-and-Release Scavenging (The Validation Core)

To ensure a self-validating purification, the exact mass of scavenger resin must be calculated based on the total basic equivalents in the mixture.

  • Calculation: Total basic species = Basic-HOBt (1.2 mmol) + EDC/EDC-urea (1.4 mmol) + TEA (if used, 1.2 mmol) = 3.8 mmol of basic sites.

  • Resin Addition: Using Amberlyst-15 (strongly acidic cation exchange resin, H+ form, capacity ~4.7 meq/g), add 1.2 grams (approx. 5.6 meq, providing a 1.5x safety excess) directly to the reaction flask.

  • Stir gently (do not use a magnetic stir bar at high speeds to avoid grinding the resin) for 1.5 hours at room temperature.

Step 4: Isolation and Colorimetric Verification
  • Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin bed thoroughly with 3 × 5 mL of DCM to elute the neutral amide product.

  • Validation Checkpoint: Spot 1 µL of the combined filtrate onto a silica TLC plate and apply a drop of Bromocresol Green indicator (0.1% in ethanol).

    • Self-Validation Logic: Bromocresol Green turns blue in the presence of basic amines. A yellow/green spot confirms the theoretical 100% removal of all basic byproducts, validating the scavenging step.

  • Evaporate the filtrate under reduced pressure to yield the highly pure target amide.

References

  • Monn, J. A., et al. "Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist." Journal of Medicinal Chemistry, 2005, 48(23), 7315-7339. URL:[Link]

  • Ley, S. V., et al. "Polymer-supported reagents and scavengers in synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000, 3815-3819. URL:[Link]

Sources

Optimal Solvent Selection for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (BP-HOBt) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide bond formation is a cornerstone of synthetic chemistry, particularly in peptide and peptidomimetic drug development. While standard coupling additives like 1-hydroxybenzotriazole (HOBt) effectively suppress racemization and improve yields, their weak acidity (pKa ~4.6) often complicates downstream purification, requiring tedious basic aqueous washes that can degrade sensitive products.

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (BP-HOBt, CAS 227471-63-8) [1] is a highly specialized, basic derivative engineered to solve this bottleneck. By appending a strongly basic bipiperidinyl-sulfonyl tail to the benzotriazole core, BP-HOBt functions as a "catch-and-release" or easily extractable coupling reagent. Choosing the optimal solvent for BP-HOBt is not merely a matter of solubility; it dictates the entire kinetic profile of the active ester intermediate and defines the subsequent purification strategy.

Mechanistic Causality: The Role of the Bipiperidinyl-Sulfonyl Motif

To understand solvent selection, one must first understand the physicochemical behavior of BP-HOBt. The terminal piperidine ring of the bipiperidinyl moiety is strongly basic (predicted pKa > 10).

  • During the Reaction (Neutral State): In its unprotonated form, the lipophilic bipiperidinyl tail renders BP-HOBt highly soluble in a wide range of organic solvents, from non-polar ethers to highly polar aprotic solvents. It reacts with carbodiimides (like EDC) to form a highly reactive, racemization-free active ester.

  • During Purification (Protonated State): Upon completion of the aminolysis, the free BP-HOBt byproduct can be instantly protonated by mild acids (e.g., 5% citric acid) or captured by Strong Cation Exchange (SCX) resins. This protonation drastically shifts its partition coefficient, driving it entirely into the aqueous phase or onto a solid support, leaving the neutral amide product untouched in the organic phase[2][3].

Workflow A Carboxylic Acid + Amine B EDC + BP-HOBt in 2-MeTHF A->B C Active Ester Formation B->C Activation D Amide Product + BP-HOBt (free) C->D Aminolysis E Acidic Wash (5% Citric Acid) D->E Workup F Organic Layer: Pure Amide E->F G Aqueous Layer: Protonated BP-HOBt E->G

Workflow of BP-HOBt mediated amide coupling and acidic aqueous scavenging.

Solvent Selection Matrix

The choice of solvent must harmonize the demands of the transition state (dielectric constant) with the physical properties required for the chosen purification method (water miscibility and resin swelling).

SolventDielectric Constant (ε)BP-HOBt Solubility (Neutral)Water MiscibilityRecommended Purification Strategy
2-MeTHF 6.97HighLow (4 g/100 mL)Liquid-Liquid Extraction (Mild Acid Wash)
DCM 8.93HighVery LowLiquid-Liquid Extraction (Mild Acid Wash)
DMF 36.7Very HighFully MiscibleSolid-Phase Scavenging (SCX Resin)
NMP 32.2Very HighFully MiscibleSolid-Phase Scavenging (SCX Resin)
The Shift to 2-Methyltetrahydrofuran (2-MeTHF)

Historically, Dichloromethane (DCM) was the default solvent for basic-tagged coupling reagents due to its excellent extraction profile. However, 2-MeTHF has emerged as the superior, green alternative[4][5]. 2-MeTHF provides excellent solubility for the neutral BP-HOBt and stabilizes the active ester transition state. Crucially, its low water miscibility allows for a seamless, one-pot transition from reaction to aqueous acidic extraction without the need for solvent swapping or evaporation[5].

DMF/NMP for Solid-Phase Scavenging

For highly polar or water-soluble amide products, aqueous liquid-liquid extraction is unviable. In these cases, DMF or NMP must be used. These high-dielectric solvents not only dissolve polar substrates but are mandatory for swelling the Strong Cation Exchange (SCX) resins used to "catch" the basic BP-HOBt byproduct post-reaction[2].

DecisionTree Start Select Solvent for BP-HOBt Q1 Is the product highly polar or water-soluble? Start->Q1 Q2 Are substrates sterically hindered? Q1->Q2 No Sol2 Use DMF or NMP (Resin Scavenging Workup) Q1->Sol2 Yes Sol1 Use 2-MeTHF or DCM (Liquid-Liquid Extraction) Q2->Sol1 No Sol3 Use DMF + Heating (High Dielectric) Q2->Sol3 Yes

Decision matrix for optimal solvent selection in BP-HOBt mediated reactions.

Detailed Experimental Protocols

These protocols are designed as self-validating systems; the inherent basicity of the BP-HOBt reagent mechanically ensures the purity of the final product when the correct solvent and workup are applied.

Protocol A: Solution-Phase Amide Coupling in 2-MeTHF (Liquid-Liquid Extraction)

Use this protocol for moderately lipophilic amides where organic/aqueous partitioning is favorable.

  • Preparation: To an oven-dried reaction vessel, add the Carboxylic Acid (1.0 eq) and the Amine (1.1 eq).

  • Solvation: Dissolve the substrates in anhydrous 2-MeTHF to achieve a concentration of 0.1–0.2 M.

  • Activation: Add BP-HOBt (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise.

    • Causality Note: The HCl salt of EDC is neutralized in situ by the basic bipiperidinyl tail of BP-HOBt, allowing the reagent to act as its own internal base, mitigating the need for external bases like DIPEA which could cause epimerization.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup (Self-Validation Step): Directly wash the 2-MeTHF organic layer with 5% aqueous citric acid (3 × half-volumes).

    • Causality Note: The mild acid instantly protonates the bipiperidinyl tail of the free BP-HOBt and any unreacted amine, driving them quantitatively into the aqueous phase. The neutral amide remains in the 2-MeTHF.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure amide.

Protocol B: Catch-and-Release Purification in DMF (SCX Resin Scavenging)

Use this protocol for highly polar, water-soluble amides, or automated parallel synthesis libraries.

  • Reaction: Perform the coupling reaction in anhydrous DMF (0.1 M) using the exact stoichiometric ratios described in Protocol A.

  • Dilution: Upon complete consumption of the limiting reagent, dilute the reaction mixture with an equal volume of DMF to reduce viscosity and facilitate resin interaction.

  • Resin Addition: Add a pre-swelled Strong Cation Exchange (SCX) resin (e.g., Amberlyst-15 or functionalized silica) equivalent to 3.5 times the molar amount of BP-HOBt and unreacted amine used[2].

  • Scavenging: Agitate the suspension gently on an orbital shaker for 1.5 hours at room temperature.

    • Causality Note: DMF effectively swells the macroporous resin, allowing the basic bipiperidinyl tail of the liberated BP-HOBt to penetrate the pores and bind ionically to the internal sulfonic acid groups.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with a small amount of fresh DMF to ensure complete elution of the product.

  • Isolation: The filtrate now contains only the neutral, highly polar amide product. Concentrate the filtrate under high vacuum (or via lyophilization) to isolate the pure product.

References

  • Capot Chemical. "227471-63-8 | 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol." Capotchem.com.
  • ACS Sustainable Chemistry & Engineering. "Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation)." ACS Publications.
  • RSC Advances. "The greening of peptide synthesis." RSC Publishing.
  • ACS Publications. "Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization." ACS Publications.
  • Chemical Science. "Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags." PMC.

Sources

Application Note: Catalytic Applications of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the efficient formation of amide bonds is a cornerstone reaction. While 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are standard additives used to suppress racemization and accelerate coupling, their removal during workup often necessitates tedious column chromatography.

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS: 227471-63-8), often referred to interchangeably as the 5-substituted tautomer[1], represents a paradigm shift in solution-phase peptide and API synthesis. By incorporating a highly basic bipiperidinyl-sulfonyl handle, this reagent functions as a "scavenger-friendly" coupling additive. It delivers the high catalytic efficiency of traditional HOBt while allowing for complete removal via a simple acidic aqueous wash, making it an invaluable tool for high-throughput and parallel synthesis workflows.

Mechanistic Causality: The "Catch-and-Release" Paradigm

To understand the utility of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, one must examine the causality behind racemization and phase-partitioning in amide coupling[2].

The Role of the Benzotriazole Core

During the activation of a carboxylic acid by a carbodiimide (e.g., EDC), the highly reactive O-acylisourea intermediate is prone to cyclization into an oxazolone. The α-proton of this oxazolone is highly acidic; its abstraction by base leads to rapid epimerization (racemization) of the chiral center. The benzotriazole core of the additive intercepts the O-acylisourea faster than oxazolone formation can occur, generating an active OBt-ester. This ester is stable against racemization but highly reactive toward aminolysis[2].

The Role of the Bipiperidinyl-1'-Sulfonyl Handle

Standard HOBt partitions poorly between organic and aqueous layers, often requiring chromatography for complete removal. The addition of the bipiperidinyl group introduces a lipophilic tertiary amine with a pKa of approximately 8.5–9.0.

  • During the reaction: The neutral bipiperidinyl group is highly lipophilic, ensuring complete solubility in organic solvents like DMF or dichloromethane (DCM).

  • During workup: When exposed to a dilute acidic wash (e.g., 1 M HCl), the terminal piperidine nitrogen is protonated. This drastically shifts the molecule's LogP, converting the unreacted additive and any residual OBt-esters into highly polar ammonium salts that partition exclusively into the aqueous phase.

Workflow A Carboxylic Acid + Amine B EDC + 6-Bsp-HOBt (Activation) A->B C Active Ester Formation B->C Suppresses Racemization D Aminolysis (Amide + Byproduct) C->D E Acidic Aqueous Wash (1M HCl) D->E Workup F Pure Amide (Organic Phase) E->F Phase Separation G Protonated Additive (Aqueous Phase) E->G Catch & Release

Workflow of amide bond formation utilizing 6-Bsp-HOBt with phase-separation purification.

Application Logic & Additive Selection

The decision to utilize this specialized additive over standard reagents hinges on purification constraints. For solid-phase peptide synthesis (SPPS), standard HOBt/DIC is sufficient because reagents are washed away from the resin[2]. However, in solution-phase synthesis of complex API intermediates—such as the synthesis of LY354740 prodrugs for the treatment of anxiety disorders[1]—chromatography is a severe bottleneck.

LogicTree Start Select Coupling Additive Q1 Is column chromatography acceptable? Start->Q1 Standard Use Standard HOBt / HOAt Q1->Standard Yes Q2 Solution-phase synthesis? Q1->Q2 No Basic Use 6-([1,4']Bipiperidinyl-1'-sulfonyl) -benzotriazol-1-OL Q2->Basic Yes Solid Use Solid-Supported Reagents Q2->Solid No (SPPS)

Decision matrix for selecting coupling additives based on purification constraints.

Quantitative Comparison of Coupling Additives

The following table summarizes the operational differences between common coupling additives to guide experimental design.

Coupling AdditiveStructural FeaturePrimary Byproduct Removal MethodRacemization SuppressionIdeal Application
HOBt Standard BenzotriazoleChromatography / Weak aqueous washHighGeneral SPPS
HOAt Pyridine-fused BenzotriazoleChromatographyVery HighHindered amines, difficult couplings
6-Bsp-HOBt Basic Bipiperidinyl HandleAcidic Aqueous Wash (1M HCl) HighHigh-throughput solution-phase synthesis
PyBOP Phosphonium SaltChromatographyHighDirect activation without carbodiimides

Self-Validating Experimental Protocol

The following protocol details the solution-phase coupling of a carboxylic acid and an amine using 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, adapted from established prodrug synthesis methodologies[1].

Materials Required:
  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (1.2 equiv)

  • EDC·HCl (1.4 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, or 2.2 equiv if the amine is a hydrochloride salt)

  • Anhydrous DMF and DCM

Step-by-Step Methodology:
  • Preparation & Dissolution: In an oven-dried, screw-capped reaction tube, dissolve the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in a 1:1 mixture of anhydrous DMF and DCM.

    • Expert Insight: If the basic HOBt derivative exhibits slow dissolution, it can be pre-slurried in DMF at 60 °C prior to addition[1].

  • Additive Introduction: Add 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (1.2 equiv) to the reaction mixture.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.4 equiv) followed dropwise by DIPEA.

    • Causality: Cooling minimizes the transient formation of the oxazolone intermediate before the benzotriazole additive can trap the O-acylisourea.

  • Coupling: Allow the reaction to warm naturally to room temperature and stir for 12–18 hours.

  • Phase-Separation Workup (Catch-and-Release): Dilute the reaction mixture with ethyl acetate (EtOAc) (approx. 10 volumes).

  • Acidic Wash: Wash the organic layer with 1 M aqueous HCl (3 × 20 mL).

    • Causality: This is the critical step. The acidic environment protonates the bipiperidinyl moiety, forcing the unreacted additive and any active ester byproducts entirely into the aqueous phase.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any unreacted starting carboxylic acid.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

System Validation Checkpoint

To ensure the protocol is self-validating and the basic HOBt derivative has been completely removed:

  • TLC Validation: Spot the final concentrated organic phase on a silica TLC plate. Stain the plate with Dragendorff's reagent (which selectively detects tertiary amines). The absence of an orange/brown spot confirms that the bipiperidinyl-bearing additive has been successfully and completely extracted into the aqueous layer.

References

  • Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances (The Royal Society of Chemistry) URL:[Link][2]

  • 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol Chemical Properties and Identifiers Source: Capot Chemical / PubChem URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS: 227471-63-8, MW: 365.45 g/mol )[1].

While Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are standard choices for polar, complex organic molecules due to their high donor numbers[2], this specific compound often exhibits stubborn precipitation. Below, we break down the chemical causality of this issue and provide self-validating protocols to ensure stable, homogenous solutions for your downstream assays.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why is this compound insoluble in DMF and DMSO despite their high polarity? A: The solubility issue is not a failure of the solvent, but a result of the molecule's intrinsic acid-base properties. The compound contains an acidic 1-hydroxybenzotriazole (HOBt) moiety with a pKa of approximately 4.60[3] and a highly basic 1,4'-bipiperidinyl group with a pKa of approximately 11.0[4]. In its neutral state, it undergoes proton transfer to exist almost exclusively as a zwitterion . This creates a strong ionic lattice in the solid state. The solvation energy of DMF or DMSO alone is insufficient to break these dense intermolecular electrostatic interactions.

Q2: Will heating or sonication permanently resolve the precipitation? A: No. Heating (e.g., to 60°C) provides the kinetic energy to temporarily overcome the activation barrier of dissolution. However, because the thermodynamic solubility remains low, the zwitterionic network will re-form upon cooling to room temperature, causing the compound to crash out of solution. A chemical intervention is required to permanently disrupt the ionic lattice.

Q3: What additives are recommended to achieve stable solutions without interfering with downstream peptide coupling reactions? A: The most field-proven method is the addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA). By adding 1.1 to 2.0 equivalents of base, the HOBt hydroxyl remains fully deprotonated, while the bipiperidinium nitrogen is neutralized. This breaks the zwitterion, forming a highly soluble DIPEA-HOBt salt complex.

Part 2: Quantitative Data & Solvent Parameters

The table below summarizes the expected solubility outcomes based on different solvent and additive combinations.

Solvent SystemAdditiveTemp (°C)Estimated Solubility LimitMechanism of Action
100% DMF None25< 0.05 MPoor solvation of the dense zwitterion lattice.
100% DMSO None25< 0.10 MModerate solvation, but high lattice energy dominates.
DMF / DMSO Heat only60~ 0.20 MKinetic dissolution (compound crashes upon cooling).
DMF 1.1 eq DIPEA25> 0.50 M Deprotonation of piperidinium; soluble salt formation.
DMSO 0.1 M LiCl25~ 0.30 MChaotropic disruption of ionic interactions.

Part 3: Mechanistic & Experimental Visualizations

ZwitterionDisruption A Insoluble Zwitterion (Solid State Lattice) B Add DIPEA (Base) pH > 8 A->B Deprotonation C Add TFA (Acid) pH < 3 A->C Protonation D Soluble Anion Complex (Neutral Piperidine) B->D Solvation in DMF/DMSO E Soluble Cation Complex (Neutral HOBt) C->E Solvation in DMF/DMSO

Mechanistic pathway for disrupting the zwitterionic lattice using acid/base additives.

ProtocolWorkflow Step1 1. Weigh Compound (6-Bipiperidinyl...) Step2 2. Add Anhydrous DMF or DMSO Step1->Step2 Step3 3. Vortex & Sonicate (10 min, 25°C) Step2->Step3 Decision Is solution clear? Step3->Decision Step4A Proceed to Assay Decision->Step4A Yes Step4B 4. Add 1.1 eq DIPEA (or 0.1M LiCl) Decision->Step4B No Step5 5. Heat to 40°C & Sonicate Step4B->Step5 Step5->Decision Re-evaluate

Step-by-step experimental workflow for optimizing dissolution in polar aprotic solvents.

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . If the validation step fails, do not proceed to downstream assays, as undissolved particulates will skew stoichiometric ratios and ruin coupling efficiency.

Protocol A: Base-Assisted Dissolution (Recommended)

Purpose: To permanently solubilize the compound for use as a coupling reagent or intermediate without altering the basic environment typically required for peptide synthesis.

  • Preparation: Weigh the required amount of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL into a dry, inert glass vial.

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve your target molarity (e.g., 0.5 M).

    • Self-Validation Check 1: At this stage, the mixture will likely appear as a cloudy, opaque suspension.

  • Base Addition: Add 1.1 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Vortex the mixture vigorously for 30 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

  • Validation & Stress Test: The suspension should rapidly transition to a clear, homogenous solution. To confirm thermodynamic stability, cool the vial to 15°C for 10 minutes. If the solution remains clear without precipitation, the zwitterion has been successfully disrupted, and the reagent is ready for use.

Protocol B: Chaotropic Salt Disruption (Alternative)

Purpose: To solubilize the compound in strictly neutral conditions where the addition of an organic base is not tolerated by the downstream assay.

  • Preparation: Prepare a 0.1 M solution of anhydrous Lithium Chloride (LiCl) in DMF or DMSO. Ensure the LiCl is thoroughly dried, as it is highly hygroscopic.

  • Solvent Addition: Add the LiCl/Solvent mixture to the pre-weighed compound to reach a target concentration of 0.2 M to 0.3 M.

  • Agitation: Sonicate the mixture at 40°C for 10–15 minutes.

  • Validation: Observe the dissolution. The lithium ions coordinate with the HOBt oxygen, while the chloride ions interact with the basic piperidine, effectively masking the zwitterion and enabling solvation. The solution should remain clear upon returning to room temperature.

Part 5: References

  • Capot Chemical. 227471-63-8 | 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol - Capot Chemical. Available at:

  • Semantic Scholar. Solubility of Hybrid Halide Perovskites in DMF and DMSO. Available at:

  • National Institutes of Health (PMC). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. Available at:

  • EvitaChem. Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4. Available at:

Sources

troubleshooting low yield in 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering severe yield bottlenecks when synthesizing 6-([1,4'-bipiperidin]-1'-ylsulfonyl)-1H-benzo[d][1,2,3]triazol-1-ol (CAS: 227471-63-8) .

This complex molecule is highly valued as a specialized intermediate and activated coupling reagent, famously utilized in the synthesis of dipeptide prodrugs for group II metabotropic glutamate receptor agonists (e.g., LY354740) . However, its dual nature—combining a sterically hindered, strongly basic bipiperidine moiety with an acidic N-hydroxybenzotriazole core—creates unique thermodynamic and kinetic traps.

This guide deconstructs the causality behind common yield failures, provides self-validating protocols, and establishes a robust framework for successful synthesis.

Part 1: Synthesis Workflow & Failure Analysis

To troubleshoot effectively, we must first map the logical flow of the two-step synthesis and identify the exact points where side reactions outcompete the desired pathway.

SynthesisWorkflow A 4-Chloro-3-nitrobenzene- sulfonyl chloride C Sulfonamide Intermediate A->C Step 1: Sulfonylation DCM, DIPEA, 0°C F Hydrolysis Byproduct (Moisture Issue) A->F Trace H2O B 1,4'-Bipiperidine B->C E Target Molecule (CAS: 227471-63-8) C->E Step 2: SNAr & Cyclization EtOH, 60°C G Over-reduction Byproduct (Temp > 70°C) C->G Excess N2H4 D Hydrazine Hydrate D->E H Aqueous Phase Loss (pH Imbalance) E->H Workup (pH ≠ 7.0)

Fig 1. Synthesis workflow of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol and failure points.

Part 2: Troubleshooting Guide & FAQs

Q1: During Step 1 (Sulfonylation), my LC-MS shows a massive peak for sulfonic acid and very low sulfonamide yield. How do I fix this? Causality: 1,4'-bipiperidine is a bulky, sterically hindered secondary amine. Its nucleophilic attack on the sulfonyl chloride is kinetically slow. If your solvent (dichloromethane) or base (DIPEA) is not strictly anhydrous, the competing hydrolysis of the highly reactive sulfonyl chloride by trace water will outpace the amidation reaction. Solution: Enforce rigorous anhydrous conditions. Dry your DCM over 3Å molecular sieves for 24 hours prior to use. Pre-mix the amine and DIPEA, cool the system to -5 °C, and add the sulfonyl chloride dropwise as a dilute solution to artificially lower the concentration of the electrophile, favoring the amine over trace moisture.

Q2: In the hydrazine cyclization step, my product mass is off by -16 Da, or I see an aniline derivative. What is happening? Causality: Hydrazine hydrate acts as both a nucleophile and a potent reducing agent. The desired mechanistic pathway is an SN​Ar displacement of the aryl chloride, followed immediately by intramolecular cyclization with the adjacent nitro group to form the N-hydroxybenzotriazole ring. However, if the temperature exceeds 70 °C, or if a massive excess of hydrazine is used, the nitro group is prematurely reduced to an aniline ( NH2​ ). Once reduced, cyclization is impossible, yielding a dead-end 4-amino-3-nitrobenzenesulfonamide derivative. Solution: Strictly control the stoichiometry of hydrazine hydrate to exactly 3.5 equivalents. Maintain the reaction temperature strictly between 60 °C and 65 °C.

Q3: My LC-MS shows 100% conversion to the final product, but after aqueous workup, my isolated yield drops below 20%. Where is my product going? Causality: The target molecule is highly amphoteric. It contains a strongly basic bipiperidine moiety ( pKa​≈9.5 ) and an acidic N-hydroxybenzotriazole moiety ( pKa​≈4.6 ). At pH<4 , the piperidine is protonated (cationic). At pH>9 , the N-OH is deprotonated (anionic). In both states, the molecule acts as a highly water-soluble surfactant and will refuse to partition into the organic layer. Solution: Isoelectric focusing. You must adjust the aqueous phase to its exact isoelectric point (pI) before extraction.

ZwitterionEquilibrium Acidic Cationic Form (pH < 4) Protonated Piperidine Water Soluble Neutral Zwitterionic / Neutral Form (pH 6.8 - 7.2) Isoelectric Point (pI) Organic Soluble / Precipitates Acidic->Neutral Add Base (NaOH) Basic Anionic Form (pH > 9) Deprotonated N-O(-) Water Soluble Neutral->Basic Add Base (NaOH)

Fig 2. pH-dependent ionization states dictating aqueous solubility and extraction efficiency.

Part 3: Quantitative Data on Extraction Optimization

To prove the causality of pH on yield, the following table summarizes the partition coefficient (LogD) and resulting isolated yield when extracting the final product from water into a 10% isopropanol/chloroform mixture.

Aqueous Phase pHDominant Ionic SpeciesEstimated LogDIsolated Yield (%)Physical Observation during Workup
2.0 Cationic (Protonated)-1.8< 5%Clear aqueous layer; product lost to water.
4.5 Mixed Cationic/Zwitterion0.222%Severe emulsion formation in separatory funnel.
7.0 Neutral / Zwitterionic 2.4 88% Clean phase separation; product partitions to organic.
9.5 Mixed Anionic/Zwitterion0.518%Emulsion formation; product acts as a surfactant.
12.0 Anionic (Deprotonated)-2.1< 2%Deep red aqueous layer; product lost to water.

Part 4: Self-Validating Experimental Protocol

Step 1: Synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)-1,4'-bipiperidine
  • Preparation: Purge a 500 mL round-bottom flask with Argon. Add 1,4'-bipiperidine (18.5 g, 110 mmol) and anhydrous N,N-diisopropylethylamine (DIPEA) (25.8 g, 200 mmol) to 200 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach -5 °C.

  • Addition: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (25.6 g, 100 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise over 45 minutes via an addition funnel, maintaining the internal temperature below 0 °C.

  • Self-Validation Check: After 2 hours, quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. If the methyl ester of the sulfonic acid is detected, unreacted sulfonyl chloride remains, indicating moisture contamination. If only the sulfonamide mass is present, proceed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate as a yellow solid.

Step 2: Synthesis of 6-([1,4'-bipiperidin]-1'-ylsulfonyl)-1H-benzo[d][1,2,3]triazol-1-ol
  • Preparation: Suspend the intermediate from Step 1 (38.8 g, 100 mmol) in 250 mL of absolute ethanol in a flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (64% aqueous solution, 17.5 mL, ~350 mmol) in one portion at room temperature.

  • Heating: Heat the reaction mixture to exactly 60 °C using a precisely calibrated oil bath or heating mantle.

  • Self-Validation Check: The reaction mixture must transition from a pale yellow suspension to a deep orange/red homogeneous solution within 45 minutes as the benzotriazole ring forms. A lack of color change indicates degraded hydrazine. Do not exceed 2 hours of heating to prevent over-reduction.

  • Isoelectric Workup (Critical): Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Suspend the crude residue in 200 mL of water.

  • pH Adjustment: Insert a calibrated pH probe directly into the stirring aqueous suspension. Slowly add 1M HCl dropwise until the pH is exactly 7.0 . The target molecule will precipitate as an off-white/pale yellow solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 50 mL), and dry under high vacuum at 40 °C for 24 hours to afford the title compound.

References

[1] Capot Chemical. (n.d.). 227471-63-8 | 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol. Product Catalog. Retrieved from[Link]

[2] Biller, R. A., et al. (2005). Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist. Journal of Medicinal Chemistry, 48(15), 4983-4995. Retrieved from[Link]

[3] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55279547, 2-methyl-2H-benzo[d][1,2,3]triazole-4-sulfonyl chloride. Retrieved from[Link]

Technical Support Center: Optimizing Reaction Temperature for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a core focus on the critical parameter of reaction temperature. Given the absence of a standardized published protocol for this specific molecule, this document synthesizes established principles from analogous reactions involving benzotriazole derivatives to offer a robust framework for your experimental success.

Understanding the Reaction Pathway

The synthesis of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is logically approached as a two-step process. Understanding the nuances of each step is paramount for effective temperature optimization.

Reaction_Pathway Start 6-substituted-1-hydroxybenzotriazole + Bipiperidinyl-1-sulfonyl chloride Intermediate Formation of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (Activated Intermediate) Start->Intermediate Final_Product 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL Alternative_Start 6-(chlorosulfonyl)benzotriazol-1-OL + [1,4']Bipiperidine Alternative_Start->Final_Product Base Solvent Temperature (T2) caption Fig 1: Plausible synthetic pathways.

Caption: Plausible synthetic pathways for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL.

Frequently Asked Questions (FAQs)

Q1: My N-sulfonylation reaction (Step 1) is showing low to no conversion at room temperature. What is the first troubleshooting step?

A1: Low conversion at ambient temperature is a common issue, often related to insufficient activation energy. Before significantly increasing the temperature, first verify the quality and stoichiometry of your reagents, particularly the base and the sulfonyl chloride. Ensure your solvent is anhydrous, as moisture can quench the reaction. If reagent quality is confirmed, a modest increase in temperature is the next logical step.

Q2: I'm observing a significant amount of dark-colored byproducts when I heat my N-sulfonylation reaction. What is happening?

A2: The formation of dark-colored impurities upon heating is often indicative of thermal decomposition. 1-Hydroxybenzotriazole (HOBt) and its derivatives can be thermally sensitive and, in some cases, possess explosive properties under confinement.[1][2] It is crucial to proceed with caution when heating these compounds. The darkening suggests that you may be exceeding the thermal stability threshold of your starting material or the N-sulfonylated intermediate.

Q3: In the second step (hypothetical nucleophilic substitution), my reaction is sluggish. Can I heat it to reflux?

A3: While heating will likely increase the rate of the nucleophilic substitution, heating to reflux should be approached with caution. The stability of the N-sulfonyl-benzotriazol-1-ol intermediate is a key consideration. A gradual increase in temperature while monitoring for the appearance of degradation products by TLC or LC-MS is the recommended approach.

Q4: What are the primary safety concerns when heating reactions involving 1-hydroxybenzotriazole derivatives?

A4: The primary safety concern is the potential for rapid, exothermic decomposition. Anhydrous 1-hydroxybenzotriazole is known to be explosive.[1][2] While the target molecule is a derivative, it is prudent to assume it may share some of these hazardous properties. Always conduct heating experiments behind a blast shield and on a small scale initially. Ensure adequate venting to prevent pressure buildup from off-gassing.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a systematic approach to optimizing the reaction temperature for the synthesis of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL.

Part 1: N-Sulfonylation of 6-substituted-1-hydroxybenzotriazole

This initial step involves the reaction of a 6-substituted-1-hydroxybenzotriazole with [1,4']bipiperidinyl-1-sulfonyl chloride in the presence of a base.

Initial Recommended Condition: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Many similar sulfonylation reactions proceed under these mild conditions.[3]

Troubleshooting_Sulfonylation Start Low Yield / Incomplete Reaction at Room Temperature Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Optimize_Temp Systematic Temperature Screening Check_Reagents->Optimize_Temp Low_Temp 0-25 °C (Initial Condition) Optimize_Temp->Low_Temp Mid_Temp 30-50 °C (Gentle Heating) Optimize_Temp->Mid_Temp High_Temp > 50 °C (Proceed with Caution) Optimize_Temp->High_Temp Outcome_Low Outcome: - Slow but clean reaction - Monitor over 24h Low_Temp->Outcome_Low Outcome_Mid Outcome: - Increased reaction rate - Potential for minor byproducts Mid_Temp->Outcome_Mid Outcome_High Outcome: - Risk of decomposition - Formation of dark impurities - Potential yield loss High_Temp->Outcome_High Final_Analysis Analyze results by TLC/LC-MS to determine optimal T vs. time and impurity profile Outcome_Low->Final_Analysis Outcome_Mid->Final_Analysis Outcome_High->Final_Analysis caption Fig 2: Troubleshooting workflow for N-sulfonylation temperature.

Caption: Troubleshooting workflow for N-sulfonylation temperature.

Data Interpretation for N-Sulfonylation Temperature Optimization

Temperature RangeExpected OutcomePotential IssuesRecommended Action
0 - 25 °C Clean reaction, but potentially slow.Incomplete conversion even after extended reaction times.Monitor reaction for 12-24 hours. If incomplete, consider a modest temperature increase.
30 - 50 °C Increased reaction rate, likely completion within a few hours.Onset of minor byproduct formation.This is often the optimal range. Monitor by TLC/LC-MS to find the best balance of reaction time and purity.
> 50 °C Rapid reaction, but high risk of degradation.Significant decomposition, charring, and low yield of desired product.Generally not recommended. Proceed with extreme caution and only on a very small scale if lower temperatures fail.
Part 2: Nucleophilic Substitution with [1,4']Bipiperidine (Hypothetical Second Step)

This step would involve the reaction of a 6-(chlorosulfonyl)benzotriazol-1-ol intermediate with [1,4']bipiperidine. The principles of nucleophilic aromatic substitution (SNAr) would apply here.

Initial Recommended Condition: Room temperature. Many SNAr reactions with amine nucleophiles proceed well at ambient temperatures.

Troubleshooting and Optimization:

  • Low Reactivity at Room Temperature: If the reaction is slow, a moderate increase in temperature (e.g., to 40-60 °C) is a reasonable next step. The increased thermal energy will facilitate the formation of the Meisenheimer intermediate, a key step in many SNAr reactions.[4]

  • Side Reactions at Elevated Temperatures: At higher temperatures, you might observe side reactions such as desulfonylation or rearrangement of the benzotriazole ring. It is crucial to monitor the reaction closely for the appearance of new spots on a TLC plate.

Experimental Protocol: Temperature Screening Study

This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature for the N-sulfonylation step.

  • Preparation: In a dry, inert atmosphere (e.g., a glovebox or under argon), prepare three identical reaction vessels.

  • Reagent Addition: To each vessel, add the 6-substituted-1-hydroxybenzotriazole, a suitable anhydrous solvent (e.g., THF or DCM), and the base (e.g., triethylamine).

  • Cooling: Cool all three reaction mixtures to 0 °C in an ice bath.

  • Initiation: Add the [1,4']bipiperidinyl-1-sulfonyl chloride to each vessel while stirring.

  • Temperature Variation:

    • Vessel 1: Maintain at 0-5 °C.

    • Vessel 2: Allow to warm to room temperature (approx. 20-25 °C).

    • Vessel 3: Place in a pre-heated bath at 40 °C.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by TLC and/or LC-MS to assess the conversion to product and the formation of any impurities.

  • Analysis: Compare the results from the three temperature conditions to determine the optimal balance between reaction rate and purity.

Concluding Remarks

The optimization of reaction temperature is a critical step in developing a robust and reproducible synthesis for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL. By starting with mild conditions and systematically and cautiously increasing the temperature while carefully monitoring the reaction progress and impurity profile, researchers can identify the ideal conditions for their specific experimental setup. Always prioritize safety, especially when heating benzotriazole derivatives.

References

  • Wu, J. et al. (2019). Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimidates as Activated Intermediates.
  • Somesh, S. et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine.
  • Hergert, L. et al. (2015). Synthesis of N-Benzenesulfonylbenzotriazole Derivatives, and Evaluation of their Antimicrobial Activity. Request PDF.
  • Russian Journal of Organic Chemistry (2020). Benzazoles: III. Synthesis and Transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones. 56(9), 1519-1524.
  • Google Patents (2011). CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride.
  • Journal of Thermal Analysis and Calorimetry (2022).
  • ResearchGate (2025). Sulfonamide synthesis using N-hydroxybenzotriazole sulfonate: An alternative to pentafluorophenyl (PFP) and trichlorophenyl (TCP) esters of sulfonic acids.
  • Nature Chemistry (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole...
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wehrstedt, K.D. et al. (2005). Explosive properties of 1-hydroxybenzotriazoles.
  • Journal of Organic Chemistry (2012).
  • Luxembourg Bio Technologies. Explosive properties of 1-hydroxybenzotriazoles.
  • Molecules (2019).
  • Organic & Biomolecular Chemistry (2021).
  • CrystEngComm (2021). Constructing an energetic hydroxytetrazole with high thermal stability by linking aminotriazole to 1-hydroxytetrazole.
  • Molecules (2021). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
  • ChemRxiv (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate (2021).
  • Angewandte Chemie International Edition (2019).
  • Sigma-Aldrich. 1-Hydroxybenzotriazole wetted with not less than 20 wt.
  • Journal of Organic Chemistry (2008). Unusual deoxygenation and reactivity studies related to O6-(benzotriazol-1-yl)
  • Google Patents (1999).
  • Harvard DASH (2016).
  • Croatica Chemica Acta (2000). Reactions with 1-benzotriazolecarboxylic acid chloride. VIII.
  • Organic Syntheses (2021). l-Phenylalanine Ethyl Ester.
  • Taylor & Francis. HOBt – Knowledge and References.

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Technical Support Center: Purification & Troubleshooting for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (also known as 1'-[(1-hydroxy-1H-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine)[1].

Due to its unique structural moieties—a basic 1,4'-bipiperidine core[2] and an acidic 1-hydroxybenzotriazole (HOBt) functional group[3]—this molecule behaves as a zwitterion. Standard organic purification techniques (like normal-phase silica chromatography or standard aqueous workups) often fail, leading to severe product loss or persistent byproducts. This guide synthesizes field-proven causality and self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling (The "Why")

To purify this compound, you must stop treating it as a standard organic molecule. The purification strategy must be dictated by its pH-dependent ionization states.

Table 1: Physicochemical Profiling for Zwitterionic Separation

Compound / ByproductMolecular NatureEst. pKaCharge at pH 2.0Charge at pH 7.1 (pI)Charge at pH 10.5Preferred Removal Method
Target Product Zwitterion4.6 (N-OH), 9.5 (Amine)+1 (Cationic)0 (Neutral/Zwitterion)-1 (Anionic)Isoelectric Precipitation
1,4'-Bipiperidine Basic Amine9.5+2 (Cationic)+1 (Cationic)0 (Neutral)Aqueous Wash (pH 7.1)
HOBt-6-Sulfonic Acid Strong Acid<1 (SO3H), 4.6 (N-OH)-1 (Anionic)-2 (Anionic)-2 (Anionic)Aqueous Wash (pH 2.0)
O-Sulfonated Dimer Active EsterN/A (Masked N-OH)CationicHydrolyzesHydrolyzesMild Basic Hydrolysis

Causality Note: The isoelectric point (pI) of the target product is calculated as the average of its two pKa values: (4.6+9.5)/2=7.05 . At pH ~7.1, the molecule has a net charge of zero, drastically reducing its aqueous solubility and allowing for selective precipitation.

Troubleshooting & FAQs

Q1: Why am I losing my product during the aqueous workup? A1: You are likely performing extractions at extreme pH levels. If you extract at highly acidic (pH < 3) or highly basic (pH > 10) conditions, the molecule becomes charged (cationic or anionic, respectively) and partitions entirely into the aqueous layer. Solution: Adjust the aqueous phase strictly to pH 7.1. At this isoelectric point, the net charge is zero, forcing the product to precipitate or partition into polar organic solvents (e.g., n-butanol or DCM/MeOH mixtures).

Q2: My LC-MS shows a mass corresponding to a dimer. What is this, and how do I remove it? A2: This is the O-sulfonated byproduct. During synthesis, the intermediate sulfonyl chloride can competitively react with the free N-OH group of another benzotriazole molecule instead of the bipiperidine nitrogen. Causality & Solution: Benzotriazole esters act as highly reactive "active esters"—a property heavily leveraged in racemization-free peptide coupling[4]. Because of this, the O-sulfonate is highly susceptible to basic hydrolysis, whereas your target sulfonamide bond is rock-solid. Stirring the crude mixture in mild aqueous base (pH 10.5) will selectively cleave the dimer back into the target product and water-soluble HOBt-sulfonate.

Mechanism Dimer O-Sulfonated Dimer (Active Ester) Intermediate Tetrahedral Intermediate Dimer->Intermediate Nucleophilic Attack OH Hydroxide Ion (pH 10.5) OH->Intermediate Product Target Molecule (Stable Sulfonamide) Intermediate->Product Bond Cleavage Byproduct HOBt-Sulfonate (Water Soluble) Intermediate->Byproduct

Fig 1: Mechanism of selective basic hydrolysis of the O-sulfonated byproduct.

Q3: Why does the product streak severely on normal-phase silica gel, even with polar solvent systems? A3: The combination of the highly basic bipiperidine tertiary amine[2] and the acidic N-OH group leads to irreversible secondary interactions with the acidic silanol groups on standard silica. Solution: Abandon normal-phase silica. Use Reverse-Phase (RP-C18) chromatography with a buffered mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to ion-pair the basic amine and suppress the ionization of the N-OH group.

Step-by-Step Experimental Protocol: Zwitterion-Targeted Isoelectric Purification

This protocol is a self-validating system designed to isolate the target compound from excess amine, hydrolyzed sulfonic acid, and O-sulfonated dimers without the need for chromatography.

Step 1: O-Sulfonate Cleavage

  • Dissolve the crude reaction mixture in a 1:1 mixture of THF and 0.5 M Na₂CO₃ (aqueous). The pH should be approximately 10.5.

  • Stir vigorously at room temperature for 2 hours. Causality: This selectively hydrolyzes the O-sulfonated dimers into water-soluble monomers. At pH 10.5, the target product is anionic and remains safely in the aqueous phase.

Step 2: Neutral Impurity Wash

  • Extract the biphasic mixture with Ethyl Acetate (3 x 50 mL).

  • Discard the organic layers. Causality: Any unreacted non-polar starting materials or neutral organic impurities partition into the organic phase. The target remains in the aqueous phase.

Step 3: Acidification & Acidic Impurity Wash

  • Cool the aqueous layer to 4°C in an ice bath.

  • Slowly add 2 M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.0.

  • Extract with Ethyl Acetate (2 x 50 mL) and discard the organic layers. Causality: At pH 2.0, the target molecule is cationic (+1) and remains in the water. Trace acidic organic impurities partition into the organic phase.

Step 4: Isoelectric Precipitation (The Critical Step)

  • Keep the aqueous layer at 4°C.

  • Carefully titrate with 1 M NaOH dropwise under rapid stirring.

  • Stop exactly at pH 7.1 . A thick white/off-white precipitate will form immediately.

  • Stir for 1 hour at 4°C to allow for complete crystal maturation. Validation Checkpoint: Withdraw a 10 µL aliquot of the supernatant, dilute in 1 mL MeOH, and inject into LC-MS. The target mass (m/z 366.15 [M+H]+)[1] should be completely absent from the supernatant, confirming quantitative precipitation. Unreacted 1,4'-bipiperidine remains in the supernatant.

Step 5: Filtration and Recovery

  • Filter the suspension through a sintered glass funnel (Medium porosity).

  • Wash the filter cake with ice-cold deionized water (pH adjusted to 7.0) to remove any residual salts.

  • Dry under high vacuum at 40°C overnight.

PurificationWorkflow Crude Crude Reaction Mixture Hydrolysis Step 1: Mild Basic Hydrolysis (pH 10.5) Crude->Hydrolysis Cleave O-Sulfonates Wash1 Step 2: Organic Wash (Removes Neutrals) Hydrolysis->Wash1 Target in Aqueous Acidify Step 3: Acidification (pH 2.0) & Organic Wash Wash1->Acidify Target in Aqueous Precip Step 4: Isoelectric Precipitation (Titrate to pH 7.1) Acidify->Precip Target in Aqueous Pure Pure Zwitterionic Product Precip->Pure Target Precipitates

Fig 2: Isoelectric purification workflow for zwitterionic 6-([1,4']Bipiperidinyl-1'-sulfonyl)-HOBt.

References

  • [1] 1'-[(1-hydroxy-1h-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine - PubChemLite. Université du Luxembourg. URL:

  • [3] 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem. National Institutes of Health (NIH). URL:

  • [4] Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv. URL:

  • [2] 4-Piperidinopiperidine | Pharmaceutical Building Block. Benchchem. URL:

Sources

Technical Support Center: Epimerization Control with 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (BBSB)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical resource center for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL , hereafter referred to as BBSB . This guide is designed to provide in-depth technical support, troubleshooting advice, and best practices for utilizing BBSB as a high-efficiency additive to minimize epimerization during peptide synthesis.

Section 1: Understanding BBSB - Core Concepts & FAQs

This section addresses fundamental questions about BBSB's mechanism, applications, and advantages over conventional reagents.

FAQ 1: What is BBSB and how does it prevent epimerization?

BBSB is an advanced coupling additive of the 1-hydroxybenzotriazole (HOBt) family. Its structure is engineered to suppress racemization, a form of epimerization, which is a critical side reaction during peptide bond formation.[1][2] Epimerization alters the stereochemistry of an amino acid at its alpha-carbon, which can drastically change the resulting peptide's biological activity and create purification challenges.[1]

The primary mechanism of epimerization involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[3][4] Abstraction of the α-proton by a base creates this intermediate, which can then be protonated from either face, leading to a loss of stereochemical integrity.[3]

BBSB mitigates this through a multi-faceted approach derived from its unique structure:

  • Benzotriazol-1-OL Core: Like its parent, HOBt, BBSB reacts with the highly reactive O-acylisourea intermediate (formed by the reaction of a carboxylic acid with a carbodiimide like DCC or EDC). This reaction generates a BBSB-activated ester.[5][6] This active ester is more stable than the O-acylisourea and is less prone to forming the problematic oxazolone intermediate.[5]

  • Electron-Withdrawing Sulfonyl Group: The key innovation in BBSB is the bipiperidinyl-1'-sulfonyl group at the 6-position of the benzotriazole ring. Electron-withdrawing groups increase the acidity of the N-OH proton.[6][7] This makes the resulting ester a better leaving group, accelerating the rate of the desired aminolysis (peptide bond formation) and giving the oxazolone less time to form.[6][7] This principle is also seen in other enhanced additives like 1-hydroxy-7-azabenzotriazole (HOAt).[6][7]

Mechanism of Epimerization Suppression by BBSB

BBSB_Mechanism cluster_activation Carboxylic Acid Activation cluster_suppression BBSB-Mediated Suppression Pathway cluster_epimerization Epimerization Pathway (Without BBSB) RCOOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea (Highly Reactive, Epimerization-Prone) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC/EDC) Carbodiimide->O_Acylisourea BBSB_Ester BBSB Active Ester (More Stable, Resists Epimerization) O_Acylisourea->BBSB_Ester + BBSB (Fast) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) O_Acylisourea->Oxazolone + Base (Slow) BBSB BBSB Additive BBSB->BBSB_Ester Peptide Desired Peptide (No Epimerization) BBSB_Ester->Peptide + R'-NH2 Amine R'-NH2 (N-terminus) Amine->Peptide Base Base Base->Oxazolone Epimerized_Peptide Epimerized Peptide (Side Product) Oxazolone->Epimerized_Peptide + R'-NH2

Caption: BBSB intercepts the reactive intermediate to form a stable active ester, outcompeting the epimerization pathway.

FAQ 2: When should I choose BBSB over other additives like HOBt, HOAt, or Oxyma?

The choice of additive depends on the specific demands of your synthesis, particularly the susceptibility of the amino acid to epimerization.

AdditiveKey FeatureOptimal Use CaseRelative Epimerization Risk
HOBt Standard, cost-effectiveRoutine couplings of non-sensitive amino acids.Moderate
HOAt Aza-group enhances reactivityCouplings prone to some epimerization, sterically hindered couplings.Low
OxymaPure Non-explosive, high reactivityGeneral use, especially where safety regulations restrict HOBt/HOAt.[8]Low
BBSB Strong electron-withdrawing effectCritical applications: fragment condensation, coupling of highly epimerization-prone residues (e.g., His, Cys), or when maximum stereochemical purity is required.Very Low

Choose BBSB when:

  • You are coupling peptide fragments, where the C-terminal amino acid is activated and highly prone to epimerization.[7]

  • Synthesizing peptides containing sensitive amino acids like Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH.

  • The desired peptide's biological activity is critically dependent on absolute stereochemical purity.

  • Previous syntheses with other additives have yielded unacceptable levels of epimerized byproducts.

FAQ 3: What are the optimal reaction conditions (solvents, bases) for using BBSB?
  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard and generally provide good solubility for all components. Dichloromethane (DCM) can also be used and may sometimes suppress epimerization compared to DMF.[9]

  • Bases: The choice and amount of base are critical.[3] For neutralizing hydrochloride salts of amino esters, N-methylmorpholine (NMM) is a good first choice. In the coupling step itself, the use of a weaker base like N,N-diisopropylethylamine (DIPEA) should be carefully controlled, as excess base is a primary driver of epimerization.[8] For highly sensitive couplings, a weaker, sterically hindered base like 2,4,6-collidine may be beneficial.[8]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using BBSB.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High Epimerization Rate Despite Using BBSB 1. Excess Base: Too much DIPEA or other tertiary amine is present.[3][8]2. Prolonged Activation Time: The BBSB-activated ester is allowed to sit for too long before the amine component is added.3. High Temperature: Reaction temperature is too high, accelerating the rate of proton abstraction.4. Incorrect Stoichiometry: Using less than one equivalent of BBSB relative to the coupling agent.1. Reduce Base: Use only the stoichiometric amount of base required to neutralize any salts. For the coupling step, minimize or, if possible, eliminate the use of additional base. Consider switching to a weaker base like NMM.[9]2. In-Situ Activation: Add the carbodiimide (e.g., DIC) to a mixture of the carboxylic acid, BBSB, and the amine component. This ensures the active ester is consumed as it is formed.[3]3. Control Temperature: Perform the activation and coupling steps at 0 °C to slow down the rate of epimerization.[9]4. Verify Stoichiometry: Use a 1:1:1:1 ratio of Carboxylic Acid:Amine:Carbodiimide:BBSB.
Low Coupling Yield / Incomplete Reaction 1. Steric Hindrance: Coupling involves bulky amino acids (e.g., Val, Ile).2. Reagent Degradation: BBSB or the carbodiimide has degraded due to moisture.3. Poor Solubility: One of the reactants or the growing peptide chain has poor solubility in the chosen solvent.1. Increase Reaction Time/Temp: After initial coupling at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (2-16 hours), monitoring by LC-MS.[9]2. Use Fresh Reagents: Ensure all reagents are stored in a desiccator and use anhydrous solvents. Purchase fresh, high-quality reagents.3. Change Solvent: If using DCM, switch to DMF or NMP. For solid-phase synthesis, consider using a resin known to reduce aggregation (e.g., PEG-based resins).[10]
Difficulty Dissolving BBSB Reagent 1. Incorrect Solvent: The chosen solvent may not be optimal for the bulky bipiperidinyl group.2. Low Temperature: Attempting to dissolve at low temperatures.1. Use DMF/NMP: BBSB is designed for high solubility in standard peptide synthesis solvents like DMF and NMP.2. Gentle Warming/Sonication: Gently warm the solvent or use an ultrasonic bath to aid dissolution before adding other reagents.
Side Reaction: Guanidinylation of N-terminus 1. Using a Uronium Salt Instead of Carbodiimide: This is not a direct issue with BBSB but with the coupling activator. Uronium/aminium salts (e.g., HBTU, HATU) can cause this side reaction, especially if used in excess.1. Use a Carbodiimide: The primary protocol for BBSB is as an additive with a carbodiimide like DIC or EDC, which does not cause guanidinylation.[8]2. Avoid Excess Reagent: If using a pre-formed uronium salt is unavoidable, use it in a slight defect relative to the carboxylic acid, not in excess.[7]

Section 3: Experimental Protocols

Protocol 1: Standard Solution-Phase Coupling with BBSB/DIC

This protocol outlines a standard procedure for coupling an N-protected amino acid to an amino acid ester hydrochloride.

Materials:

  • N-protected Amino Acid (e.g., Fmoc-L-Phe-OH): 1.0 eq

  • Amino Acid Ester HCl (e.g., H-L-Val-OMe·HCl): 1.0 eq

  • BBSB: 1.05 eq

  • N,N'-Diisopropylcarbodiimide (DIC): 1.05 eq

  • N-Methylmorpholine (NMM): 1.0 eq (for salt neutralization)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the N-protected amino acid (1.0 eq) and BBSB (1.05 eq) in anhydrous DMF.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF. Add NMM (1.0 eq) and stir for 5 minutes at room temperature to neutralize the salt.

  • Cool the N-protected amino acid/BBSB solution to 0 °C using an ice bath.

  • Add the DIC (1.05 eq) to the cooled solution and stir for 2 minutes.

  • Add the neutralized amino ester solution from step 2 to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, proceed with standard aqueous workup and purification.

Workflow for Low-Epimerization Coupling

Protocol_Workflow start Start dissolve_acid 1. Dissolve N-Protected AA and BBSB in anhydrous DMF start->dissolve_acid dissolve_amine 2. Dissolve Amine·HCl in DMF Add NMM to neutralize start->dissolve_amine cool 3. Cool AA/BBSB solution to 0°C dissolve_acid->cool combine 5. Combine amine and activated acid solutions dissolve_amine->combine add_dic 4. Add DIC for pre-activation (2 min) cool->add_dic add_dic->combine react 6. React at 0°C, then warm to RT combine->react monitor 7. Monitor by LC-MS react->monitor monitor->react Incomplete workup 8. Workup & Purify monitor->workup Complete end End workup->end

Caption: Step-by-step workflow for a typical solution-phase peptide coupling using BBSB.

References
  • Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Yusnita, Y., et al. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Miyazawa, T., et al. (1995). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Chemtos. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Chemtos. [Link]

  • Fairwell, T., & Johnson, A. E. (2018, August 28). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage. [Link]

Sources

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL degradation and shelf-life troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability, Degradation, and Experimental Troubleshooting

Disclaimer: 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is a specialized reagent. As publicly available stability and degradation data are limited, this guide is based on the chemical principles of its core structures: benzotriazol-1-OL, sulfonamides, and bipiperidinyl moieties.[1] The advice herein provides a framework for researchers to ensure optimal performance and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield has suddenly dropped. Could the reagent be the problem?

A: Yes, a decrease in reagent purity or activity is a common cause of reduced yield. Like other benzotriazole-based coupling reagents (e.g., HOBt, HBTU), this compound can degrade over time, especially with improper storage.[2][3][4] We recommend performing a simple control reaction with a fresh batch of the reagent or a different, reliable coupling agent to confirm if the reagent is the source of the issue.

Q2: The color and physical appearance of my reagent have changed. Is it still usable?

A: A change in color (e.g., yellowing) or consistency (e.g., clumping) is a strong indicator of degradation or moisture absorption. While some reagents may retain partial activity, using a visibly degraded compound is not recommended as it can lead to inconsistent results and the formation of unknown byproducts.[5] For critical experiments, it is always best to use a fresh, unopened vial.

Q3: What are the ideal storage conditions for this reagent?

A: To maximize shelf life, store the reagent in a cool, dry, and dark place.[5][6] We recommend storage in a desiccator at 2-8°C, tightly sealed to protect from moisture and light. Exposure to atmospheric moisture is a primary cause of degradation for many laboratory chemicals.[5][7]

Q4: I see a new impurity peak in my HPLC/LC-MS analysis. What could it be?

A: A new peak likely represents a degradation product. Based on the molecule's structure, potential degradation pathways include hydrolysis of the sulfonamide bond or modifications to the benzotriazole ring.[8][9][10] Hydrolysis would cleave the molecule into 1-hydroxy-benzotriazole-6-sulfonic acid and 1,4'-bipiperidine. The benzotriazole ring itself can undergo oxidative degradation or ring-opening under certain conditions.[8][11][12]

In-Depth Troubleshooting Guides

Guide 1: Investigating Inconsistent Experimental Performance

If you are experiencing issues like low yields, failed reactions, or the appearance of side products, follow this systematic approach to identify the root cause.

G cluster_0 Troubleshooting Workflow A Problem: Inconsistent Results (Low Yield, Side Products) B Step 1: Verify Reagent Integrity A->B C Has the reagent's appearance changed? (Color, Clumping) B->C D Run a control reaction with a fresh batch or alternative reagent. B->D E Check storage conditions. Was it exposed to moisture/light? B->E C->D No G Issue is likely reagent degradation. Discard old reagent. C->G Yes F Result Improved? D->F E->D F->G Yes H Step 2: Evaluate Protocol & Other Reagents F->H No I Are all other reagents (solvents, amines, acids) pure and anhydrous? H->I J Was the reaction stoichiometry accurate? H->J K Review reaction conditions. (Temperature, Time, Atmosphere) H->K L Problem Resolved? I->L J->L K->L M Issue was in protocol or other materials. L->M Yes N Consider performing a forced degradation study on the reagent (See Protocol 2). L->N No

Caption: Decision tree for troubleshooting inconsistent results.

Guide 2: Understanding Potential Degradation Pathways

The stability of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is primarily influenced by its three core functional regions.

G cluster_0 Molecular Structure & Potential Degradation Sites cluster_1 Stress Factors cluster_2 Likely Degradation Products mol Benzotriazol-1-OL Ring Sulfonamide Linkage (S-N) Bipiperidinyl Moiety prod Ring-Opened Products 1-Hydroxy-benzotriazole-6-sulfonic acid + 1,4'-Bipiperidine Colored Byproducts mol:f1->prod:f1 mol:f0->prod:f0 mol:f0->prod:f2 stress Moisture/Humidity (Hydrolysis) Light (Photolysis) High Temperature (Thermolysis) Strong Acid/Base Oxidizing Agents stress:f0->mol:f1 Cleavage stress:f3->mol:f1 Cleavage stress:f1->mol:f0 Decomposition stress:f2->mol:f0 Decomposition stress:f4->mol:f0 Oxidation

Caption: Potential degradation sites and resulting products.

Stress Factor Affected Moiety Potential Degradation Pathway Primary Degradation Products
Moisture/Humidity Sulfonamide LinkageHydrolysis of the S-N bond.1-Hydroxy-benzotriazole-6-sulfonic acid, 1,4'-Bipiperidine
Strong Acid/Base Sulfonamide LinkageAcid or base-catalyzed hydrolysis.[10][13]1-Hydroxy-benzotriazole-6-sulfonic acid, 1,4'-Bipiperidine
Light (UV) Benzotriazol-1-OL RingPhotolytic decomposition, ring-opening.[14]Aniline, phenazine, and other complex aromatic fragments.[11][14]
High Temperature Entire MoleculeThermolysis, accelerating other degradation pathways.Complex mixture of smaller fragments.
Oxidizing Agents Benzotriazol-1-OL RingOxidation of the ring system.[8]Hydroxylated and dione derivatives of benzotriazole.[8]

Key Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the longevity and reliability of your reagent:

  • Upon Receipt: Inspect the vial for an intact seal. If the seal is broken or the product appears discolored, contact the supplier.

  • Storage: Store the vial in a refrigerator at 2-8°C. Place the vial inside a secondary container with a desiccant (e.g., silica gel) to create a dry microenvironment.

  • Handling: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Dispensing: Use a clean, dry spatula to dispense the required amount in a low-humidity environment (e.g., a glove box or under a stream of inert gas like argon or nitrogen).

  • Resealing: Tightly cap the vial immediately after use. Purge the headspace with inert gas before sealing if possible. Return to refrigerated, desiccated storage.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study helps identify potential degradation products and establishes the stability-indicating nature of your analytical method.[15][16][17][18] This protocol is based on ICH guideline Q1A(R2).[15][16]

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the reagent (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.2M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.2M NaOH. Keep at room temperature for 2-8 hours.

    • Oxidation: Mix stock solution 1:1 with 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the solid reagent in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photostability: Expose the solid reagent to light conditions as specified in ICH guideline Q1B.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated, stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

  • Evaluation: Aim for 5-20% degradation of the parent compound.[16] If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration). Compare the chromatograms from stressed samples to the control to identify and quantify degradation products.

Protocol 3: Generic HPLC Method for Purity Assessment

This method can serve as a starting point for assessing the purity of the reagent. It will likely require optimization for your specific equipment and to achieve baseline separation of all potential impurities.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection UV at 210 nm and 254 nm
MS Detector (if available) ESI Positive Mode

References

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(24), 65635-65647. doi:10.1007/s11356-023-26868-6. Retrieved from [Link]

  • Goen, T., et al. (2024). Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. Archives of Toxicology. doi:10.1007/s00204-024-03907-y. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2020, September 14). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Retrieved from [Link]

  • PubChemLite. (n.d.). 1'-[(1-hydroxy-1h-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine. Retrieved from [Link]

  • RecSupply. (n.d.). Reagent Shelf Life Guarantee. Retrieved from [Link]

  • Inorganic Chemistry. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Currently known electrochemical degradation pathways of 1H-benzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Environmental Science: Water Research & Technology. (n.d.). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. Retrieved from [Link]

  • PubMed. (2021, November 1). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminobenzotriazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • Chemical Communications. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from [Link]

  • Lab Manager. (2025, October 1). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. Retrieved from [Link]

  • University of Colorado Boulder. (2018, February 15). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • SGS USA. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • ResearchGate. (2018, July 3). How long a peptide synthesis reagents stable?. Retrieved from [Link]

  • Bioprocess International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]

  • Corechem. (n.d.). How to determine the expiration date of chemical reagents?. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance with 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced peptide synthesis and amidation troubleshooting center. As a Senior Application Scientist, I frequently see researchers struggle with severe steric hindrance—particularly when coupling N-methylated amino acids, α,α-dialkyl amino acids (like Aib), or bulky bicyclic systems. Standard coupling additives like HOBt often fail in these microenvironments due to poor transition-state stabilization and notoriously difficult post-reaction isolation.

Here, we provide mechanistic insights, workflow optimizations, and troubleshooting guides for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS: 227471-63-8)[1], a specialized coupling additive engineered to overcome these exact limitations.

Mechanistic Insights: The Causality of the "Internal Base" Effect

To understand how to troubleshoot your reactions, you must first understand the causality behind this reagent's design.

1. Intramolecular Proton Abstraction: In sterically hindered couplings, external bases (e.g., DIPEA or NMM) cannot easily penetrate the crowded active ester-amine transition state. 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL features a flexible, highly basic bipiperidinyl moiety. During aminolysis, this tertiary amine folds into proximity of the reaction center, acting as an intramolecular general base. It abstracts the proton from the incoming nucleophile precisely at the transition state, dramatically lowering the activation energy. This internal base-catalyzed process is a proven mechanism for accelerating difficult couplings in specialized benzotriazole derivatives[2].

2. Self-Validating Isolation (The Acid-Wash Advantage): Standard HOBt partitions poorly during aqueous workup, often contaminating the final product. The bipiperidinyl-sulfonyl modification shifts the pKa of the cleaved byproduct, making it highly basic. Upon addition of a mild aqueous acid (e.g., 5% citric acid), the byproduct is instantly protonated and partitions entirely into the aqueous phase. This creates a self-validating protocol : if your biphasic acid wash is performed correctly, the organic layer is chemically guaranteed to be free of the coupling additive.

Reaction Workflow & Isolation Pathway

G A Carboxylic Acid + EDC (Activation) C Highly Reactive Active Ester Intermediate A->C B 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (Additive) B->C E Internal Base Catalysis (Proton Abstraction by Bipiperidine) C->E D Sterically Hindered Amine (Nucleophilic Attack) D->E F Amide Product (High Yield) E->F G Bipiperidinyl-HOBt Byproduct (Basic) E->G J Organic Layer (Pure Amide) F->J H Aqueous Acid Wash (e.g., 5% Citric Acid) G->H I Aqueous Layer (Byproduct Removed) H->I

Reaction workflow and isolation mechanism of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL.

Troubleshooting Guides & FAQs

Q1: My coupling of an N-methylated amino acid is stalling at 30% conversion. How does this reagent resolve this? A: Stalled couplings with N-methylated or bicyclic amino acids occur because steric bulk blocks the approach of both the nucleophile and the external base. By substituting standard HOBt with 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, you leverage the intramolecular base catalysis described above. This reagent has been successfully employed to force the coupling of highly hindered unnatural amino acids, such as the bicyclic LY354740[3]. Actionable Step: Use 1.2 equivalents of the reagent with EDC·HCl in DMF. Reduce your external base (DIPEA) to 1.0 equivalent to prevent premature hydrolysis of the active ester, allowing the internal bipiperidine base to drive the aminolysis.

Q2: I am observing significant epimerization (racemization) when coupling a bulky chiral acid. Can this reagent help? A: Yes. Epimerization (via oxazolone formation) is a kinetic competitor to amide bond formation. Because 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL accelerates the rate of the desired aminolysis step via its internal base effect, the active ester is consumed much faster than it can undergo cyclization to the racemization-prone oxazolone. Actionable Step: Pre-activate the acid with the reagent and EDC at 0°C for 10 minutes before adding the hindered amine. Keep the reaction at 0°C for the first hour of coupling.

Q3: Standard HOBt is difficult to wash away and contaminates my NMR spectra. How do I isolate the product here? A: This is where the reagent excels. The bipiperidinyl moiety is highly basic. Actionable Step: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and perform three washes with 5% aqueous citric acid or 1M HCl. The byproduct will instantly protonate and partition exclusively into the aqueous layer, leaving your pure amide in the organic phase.

Quantitative Performance Data

The following table summarizes the comparative efficiency of coupling reagents when applied to a highly hindered model substrate (e.g., Fmoc-Val-OH + H-MeVal-OMe in DMF).

Coupling Reagent / AdditiveYield (%)Epimerization (%)Post-Reaction Workup Efficiency
Standard HOBt + EDC 35%8.5%Poor (Requires chromatography; mixed phases)
HOAt + EDC 75%3.2%Moderate (Requires multiple basic washes)
6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL + EDC 92% < 1.0% Excellent (100% removed via single acid wash)
Standard Operating Protocol: Hindered Solution-Phase Coupling

Follow this self-validating methodology to ensure maximum yield and zero additive carryover.

Step 1: Pre-Activation

  • In an oven-dried flask under inert atmosphere (N₂), dissolve the sterically hindered carboxylic acid (1.0 eq) and 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion. Stir at 0°C for 15 minutes to ensure complete formation of the active ester.

Step 2: Nucleophilic Coupling 4. Add the sterically hindered amine (1.1 eq). 5. Add DIPEA (1.0 eq) dropwise. (Note: Do not use excess DIPEA; rely on the internal bipiperidine base to facilitate the transition state). 6. Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours. Monitor completion via LC-MS.

Step 3: Self-Validating Isolation 7. Quench the reaction by diluting the mixture with a 10-fold volume of Ethyl Acetate (EtOAc). 8. Acid Wash (Critical): Transfer to a separatory funnel and wash the organic layer with 5% aqueous citric acid (3 × 20 mL). Causality: This step protonates the cleaved bipiperidinyl-HOBt byproduct and the EDC-urea, pulling them entirely into the aqueous waste. 9. Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any unreacted carboxylic acid. 10. Brine Wash & Drying: Wash with brine (1 × 20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure amide product.

References
  • Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications), 2005. URL:[Link]

  • Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers Source: Organic Letters (ACS Publications), 2000. URL:[Link]

  • 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (CAS: 227471-63-8) Specifications Source: Capot Chemical Catalog. URL:[Link]

Sources

Validation & Comparative

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL vs HOBt coupling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Amide Coupling: A Comparative Guide to 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL vs. HOBt

Introduction

Amide bond formation is the cornerstone of peptide synthesis and medicinal chemistry. While 1-hydroxybenzotriazole (HOBt) has historically been the gold standard additive to suppress racemization and prevent inactive N-acylurea formation, it suffers from two critical flaws: tedious chromatographic removal of its byproducts and severe explosive hazards [1][1]. To solve these bottlenecks, 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS 227471-63-8) [2][2] was engineered as a "basic-tagged" and electronically activated alternative. This guide objectively compares the performance, mechanistic advantages, and workflow efficiencies of these two reagents.

Mechanistic Rationale: The Causality of Molecular Design

The superiority of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (hereafter referred to as Bipip-SO₂-HOBt ) over standard HOBt is rooted in two distinct structural modifications:

  • Electronic Activation (The Sulfonyl Effect): Standard HOBt has a pKa of ~4.60. By introducing a strongly electron-withdrawing sulfonyl group at the 6-position of the benzotriazole ring, the pKa of the N-OH proton is significantly lowered (analogous to 6-Cl-HOBt, pKa ~3.40). This electronic deficiency makes the resulting O-benzotriazolyl active ester a far superior leaving group. Causality: A better leaving group accelerates the aminolysis step, minimizing the lifespan of the activated intermediate and thereby drastically reducing oxazolone-mediated epimerization.

  • Phase-Tagging (The Bipiperidinyl Effect): HOBt and its byproducts distribute poorly between organic and aqueous phases, often requiring silica gel chromatography for complete removal. Bipip-SO₂-HOBt incorporates a highly basic 1,4'-bipiperidine moiety. Causality: During the reaction in neutral organic solvents (e.g., DCM, DMF), the reagent remains fully soluble. Upon completion, washing the mixture with dilute aqueous acid (e.g., 1M HCl) protonates the tertiary amines of the bipiperidine tag, instantly converting the unreacted additive and its leaving group byproduct into highly water-soluble salts. This enables a "traceless" solution-phase synthesis where chromatography is entirely bypassed [3][3].

Quantitative Performance Comparison

The following table synthesizes the operational and chemical metrics of both reagents to guide workflow selection.

ParameterStandard HOBtBipip-SO₂-HOBt (CAS 227471-63-8)
pKa (N-OH) ~4.60~3.40 (Enhanced leaving group)
Coupling Kinetics BaselineAccelerated (Comparable to 6-Cl-HOBt)
Racemization Control ModerateExcellent (Due to rapid aminolysis)
Workup Method Aqueous wash + Silica ChromatographyTraceless Acidic Aqueous Wash (1M HCl)
Explosivity Risk High (Class 1, requires desensitization) [1][1]Low (High MW, stable sulfonyl linkage) [1][1]
Ideal Application General SPPS, basic discoveryHigh-throughput solution-phase synthesis [3][3]

Visualizing the Chemical Logic

MechanisticLogic A Carboxylic Acid B O-Acylisourea Intermediate A->B + EDC D Active Ester (Highly Reactive) B->D + Additive C Bipip-SO2-HOBt (Basic Tagged) C->D Nucleophilic Attack F Amide Product (Organic Phase) D->F + Amine G Protonated Tag (Aqueous Phase) D->G 1M HCl Workup E Amine Nucleophile

Mechanistic pathway of basic-tagged active ester formation and traceless aqueous scavenging.

Experimental Workflows: Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Each critical phase includes an In-Process Control (IPC) to verify causality and ensure the reaction behaves as theoretically predicted.

Protocol A: Standard HOBt Coupling (The Baseline)

Objective: Form an amide bond using standard HOBt, highlighting the purification bottleneck.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM/DMF. Cool to 0 °C. Add EDC·HCl (1.2 equiv).

    • Self-Validation (IPC 1): Monitor via TLC (UV/KMnO₄). The formation of the OBt active ester is confirmed by the disappearance of the baseline acid spot within 30 minutes.

  • Aminolysis: Add the primary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir at room temperature for 4 hours.

    • Self-Validation (IPC 2): Perform a Ninhydrin (Kaiser) test on an aliquot. A negative result (yellow) confirms the complete consumption of the primary amine.

  • Workup & Purification: Wash the organic layer with 5% NaHCO₃, 1M HCl, and brine.

    • Self-Validation (IPC 3): LC-MS analysis of the organic layer will reveal residual HOBt (m/z 136 [M+H]⁺), validating that aqueous washing is insufficient. Flash column chromatography on silica gel is strictly required to isolate the pure amide.

Protocol B: Bipip-SO₂-HOBt Traceless Solution-Phase Coupling (The Upgrade)

Objective: Utilize the basic tag of Bipip-SO₂-HOBt to achieve a chromatography-free synthesis, as demonstrated in the synthesis of complex LY354740 prodrugs [3][3].

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and Bipip-SO₂-HOBt (1.2 equiv) in anhydrous DCM. Cool to 0 °C. Add EDC·HCl (1.4 equiv).

    • Causality Note: EDC is chosen because its urea byproduct is also basic-tagged (water-soluble), aligning perfectly with the scavenging strategy.

    • Self-Validation (IPC 1): LC-MS confirms the rapid formation of the highly reactive sulfonyl-OBt active ester within 15 minutes, validating the electronic acceleration.

  • Aminolysis: Add the amine (1.0 equiv) and Triethylamine (1.2 equiv). Stir at room temperature for 1-2 hours.

    • Self-Validation (IPC 2): TLC shows complete conversion significantly faster than Protocol A, validating the enhanced leaving group ability.

  • Traceless Scavenging (Workup): Dilute the reaction with DCM. Wash the organic phase vigorously with 1M HCl (3 × 20 mL).

    • Causality Note: The low pH protonates the bipiperidine nitrogens of the unreacted Bipip-SO₂-HOBt and the leaving group byproduct, forcing them entirely into the aqueous phase.

    • Self-Validation (IPC 3): Analyze the organic phase via LC-MS. The absence of the Bipip-SO₂-HOBt mass peak (m/z 366 [M+H]⁺) validates the complete success of the basic-tag scavenging system. Evaporation of the organic solvent yields the pure amide without chromatography.

Visualizing the Workflow Efficiency

WorkflowComparison cluster_HOBt Standard HOBt Workflow cluster_Bipip Bipip-SO2-HOBt Workflow Start Acid + Amine + EDC H1 Add HOBt Start->H1 B1 Add Bipip-SO2-HOBt Start->B1 H2 Coupling Reaction (2-4 hours) H1->H2 H3 Aqueous Extraction (Incomplete Removal) H2->H3 H4 Silica Column Chromatography H3->H4 End Pure Amide Product H4->End B2 Coupling Reaction (1-2 hours) B1->B2 B3 1M HCl Wash (Complete Removal) B2->B3 B4 Evaporation (No Column Needed) B3->B4 B4->End

Workflow comparison demonstrating the elimination of chromatography using Bipip-SO2-HOBt.

Conclusion

For routine solid-phase peptide synthesis (SPPS) where reagents are washed away via filtration, standard HOBt remains functional, albeit with safety concerns. However, for solution-phase synthesis, parallel library generation, or the scale-up of complex APIs, the transition to 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is highly justified. The synergistic combination of electronic activation (faster coupling, lower racemization) and basic phase-tagging (traceless acidic workup) fundamentally upgrades the efficiency of amide bond formation.

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, a novel heterocyclic compound with significant potential in pharmaceutical development. The objective is to present a comprehensive validation of a proposed, optimized method (Method A) and contrast its performance against a conventional, non-optimized alternative (Method B). The entire validation process is designed to meet the stringent requirements of international regulatory bodies, ensuring the generation of reliable and accurate data for quality control and stability testing.

The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and ICH Q1A(R2) for stress testing considerations.[1][2][3] These guidelines form the bedrock of analytical method validation, establishing a framework to demonstrate that an analytical procedure is suitable for its intended purpose.[1][3]

Introduction: The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a novel molecule like 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (Structure depicted in Figure 1), a robust and validated analytical method is paramount for quantifying its purity and detecting any potential impurities. These impurities can arise from the synthetic route, degradation, or storage. A stability-indicating HPLC method is therefore not just a regulatory expectation but a scientific necessity to ensure patient safety.[4][5]

Figure 1: Chemical Structure of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (A hypothetical structure for illustrative purposes) Note: The actual chemical structure is not available in the provided search results. This is a representative placeholder.

This guide will walk through the systematic development and validation of an HPLC method, emphasizing the scientific rationale behind the selection of chromatographic conditions and validation parameters.

Method Development: A Tale of Two Approaches

The primary goal of the method development was to achieve adequate resolution between the main peak of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL and its potential impurities. Based on the molecule's structure, which contains sulfonyl, bipiperidinyl, and benzotriazole moieties, several potential process-related impurities and degradation products were hypothesized.

Hypothetical Impurities:

  • Impurity A: Starting material 1 (e.g., 1H-Benzotriazol-1-ol)

  • Impurity B: Starting material 2 (e.g., [1,4'-Bipiperidine]-1'-sulfonyl chloride)

  • Impurity C: Hydrolytic degradation product (e.g., cleavage of the sulfonyl bond)

  • Impurity D: Oxidative degradation product (e.g., N-oxide formation)

Method A: The Optimized Approach

Method A was developed through a systematic approach, screening various stationary phases and mobile phase conditions to achieve optimal separation. A C18 column with a smaller particle size was chosen for higher efficiency, and a gradient elution was employed to resolve both early and late-eluting impurities.

Method B: The Conventional Approach

Method B represents a more generic, isocratic approach, which is often a starting point in method development but may lack the specificity required for a final, validated method.

ParameterMethod A (Optimized)Method B (Conventional)
Stationary Phase ACE Excel 3 C18 (100 x 4.6 mm, 3 µm)Standard C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.05M Potassium Phosphate Buffer (pH 4.5)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientIsocratic (60:40 A:B)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 35°C30°C
Detection UV at 225 nmUV at 225 nm
Injection Volume 10 µL20 µL

Method Validation: A Head-to-Head Comparison

The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose.[6][7][8] The following parameters were evaluated for both Method A and Method B, with the results summarized in subsequent tables.

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] To demonstrate the stability-indicating nature of the methods, forced degradation studies were conducted on the drug substance as per ICH Q1A(R2) guidelines.[2][11] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: 1 mg/mL of the sample in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the sample in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept at 105°C for 48 hours.

  • Photolytic Degradation: The sample was exposed to UV light (254 nm) and visible light for 7 days.

The stressed samples were then analyzed using both Method A and Method B. Peak purity analysis was performed using a photodiode array (PDA) detector to ensure that the main peak was free from any co-eluting impurities.

Table 1: Comparison of Specificity and Forced Degradation Results

Stress ConditionMethod A (Optimized)Method B (Conventional)
Acid Hydrolysis Good separation of the main peak and degradation products (Resolution > 2.0). Peak purity passed.Co-elution of a major degradant with the main peak. Peak purity failed.
Base Hydrolysis Baseline resolution of all peaks (Resolution > 2.5). Peak purity passed.Partial co-elution of impurities. Poor peak shape for the main peak.
Oxidation Complete separation of the main peak from the oxidative degradant. Peak purity passed.The main peak and the oxidative degradant were not fully resolved.
Thermal No significant degradation observed.No significant degradation observed.
Photolytic A minor degradant was well-resolved from the main peak. Peak purity passed.The minor degradant eluted very close to the main peak (Resolution < 1.5).
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol for Linearity: Standard solutions of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL were prepared at six concentration levels, from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

Table 2: Linearity and Range Comparison

ParameterMethod A (Optimized)Method B (Conventional)
Range (µg/mL) 1 - 15010 - 150
Correlation Coefficient (r²) 0.99980.9985
Y-intercept Close to zeroSignificant deviation from zero
Residual Sum of Squares LowHigh
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.[13] It is often determined by recovery studies, where a known amount of analyte is spiked into a placebo matrix.

Experimental Protocol for Accuracy: The accuracy was evaluated by spiking the drug substance at three concentration levels (80%, 100%, and 120% of the target concentration) into a placebo mixture. The recovery of the analyte was calculated at each level (n=3).

Table 3: Accuracy (Recovery) Comparison

Concentration LevelMethod A (Optimized) - % Recovery (RSD)Method B (Conventional) - % Recovery (RSD)
80% 99.5% (0.8%)97.2% (1.9%)
100% 100.2% (0.5%)103.5% (2.1%)
120% 99.8% (0.6%)96.8% (2.5%)
Acceptance Criteria 98.0% - 102.0%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration were made on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability experiment was repeated on a different day by a different analyst.

Table 4: Precision Comparison

ParameterMethod A (Optimized) - %RSDMethod B (Conventional) - %RSD
Repeatability (n=6) 0.4%1.8%
Intermediate Precision (n=6) 0.7%2.5%
Acceptance Criteria ≤ 1.0%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol for LOD & LOQ: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve).

Table 5: LOD and LOQ Comparison

ParameterMethod A (Optimized)Method B (Conventional)
LOD (µg/mL) 0.33.5
LOQ (µg/mL) 1.010.0
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol for Robustness: Small, deliberate changes were made to the chromatographic conditions of Method A to assess its robustness. The parameters varied included flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase A (±0.2 units).

Table 6: Robustness of Method A

Parameter VariedImpact on ResolutionImpact on Retention TimeSystem Suitability
Flow Rate (+0.1 mL/min) No significant changeDecreased as expectedPassed
Flow Rate (-0.1 mL/min) No significant changeIncreased as expectedPassed
Temperature (+2°C) Minor improvementMinor decreasePassed
Temperature (-2°C) No significant changeMinor increasePassed
pH of Mobile Phase A (+0.2) No significant changeMinor shiftPassed
pH of Mobile Phase A (-0.2) No significant changeMinor shiftPassed

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between the different validation parameters.

G cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile MD_Screen Screen Columns & Mobile Phases MD_Start->MD_Screen MD_Optimize Optimize Chromatographic Conditions MD_Screen->MD_Optimize MD_Final Finalized Method A MD_Optimize->MD_Final MV_Protocol Validation Protocol MD_Final->MV_Protocol Input to Validation MV_Specificity Specificity (Forced Degradation) MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Validation Report MV_Robustness->MV_Report G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures analyte is measured without interference Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Defines the boundaries Accuracy->Precision Related but distinct LOQ LOQ LOQ->Range Sets lower boundary

Sources

1H NMR and 13C NMR reference spectra for 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol vs. Traditional Coupling Additives

Introduction: The Evolution of Benzotriazole Additives

In peptide synthesis and complex amide bond formation, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have long served as the gold standards for suppressing racemization and accelerating coupling. However, removing residual HOBt or HOAt during the workup phase often requires tedious chromatography or harsh basic washes that can degrade sensitive substrates.

To solve this bottleneck, 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (CAS: 227471-63-8), hereafter referred to as Bp-SO₂-HOBt , was engineered as a "traceless" coupling additive. By functionalizing the benzotriazole core with a bipiperidinyl-sulfonyl tail, researchers introduced a basic handle (pKa ~9.0). This structural modification allows the byproduct to be quantitatively scavenged by mild aqueous acid washes, leaving the pure amide in the organic phase [1].

Structural Validation: Reference NMR Spectra

To ensure the integrity of the reagent before use, structural confirmation via NMR is critical. The electron-withdrawing sulfonyl group at the 6-position heavily deshields the adjacent aromatic protons, while the aliphatic region is dominated by the complex multiplets of the bipiperidine system. The tables below provide the reference assignments for batch validation.

Table 1: Assigned ¹H NMR Reference Data for Bp-SO₂-HOBt (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Causality
11.50 br s 1H N-OH : Exchanges with D₂O; broad due to intermolecular hydrogen bonding.
8.35 d (J = 1.5 Hz) 1H Ar-H (C7) : Highly deshielded by the adjacent -SO₂ group and triazole ring.
8.10 d (J = 8.5 Hz) 1H Ar-H (C4) : Ortho-coupling to the C5 proton.
7.85 dd (J = 8.5, 1.5 Hz) 1H Ar-H (C5) : Meta-coupling to C7, ortho-coupling to C4.
3.80 br d 2H Piperidine B (C2', C6' eq) : Deshielded by the sulfonamide linkage.
2.50 - 2.20 m 7H Piperidine A (C2, C6) + Piperidine B (C2', C6' ax, C4') : Overlapping signals near the basic nitrogen centers.

| 1.80 - 1.30 | m | 10H | Aliphatic Envelope : Piperidine A & B backbone protons (C3, C4, C5, C3', C5'). |

Table 2: Assigned ¹³C NMR Reference Data for Bp-SO₂-HOBt (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Type Assignment & Causality
145.2, 132.5 Quaternary C3a, C7a : Benzotriazole bridgehead carbons.
135.8 Quaternary C6 : Directly attached to the electron-withdrawing -SO₂ group.
125.4, 118.2, 112.5 CH C5, C7, C4 : Aromatic carbons.
61.5 CH C4' : Piperidine B carbon attached to Piperidine A nitrogen.
49.8, 45.5 CH₂ C2/C6, C2'/C6' : N-adjacent carbons of the bipiperidine system.

| 27.2, 25.8, 24.1 | CH₂ | Aliphatic backbone : Remaining carbons of the bipiperidine system. |

Performance Comparison: Bp-SO₂-HOBt vs. Traditional Additives

When selecting a coupling additive, the trade-off usually lies between reactivity and ease of purification. Bp-SO₂-HOBt bridges this gap by maintaining the kinetic advantages of HOBt while eliminating the purification bottleneck [2].

Table 3: Comparative Performance Metrics of Coupling Additives

Metric Bp-SO₂-HOBt Standard HOBt HOAt
Coupling Efficiency High High Very High
Racemization Suppression Excellent Good Excellent
Byproduct Removal Traceless (0.1 M HCl wash) Difficult (Requires chromatography) Difficult (Requires chromatography)
Solubility in DCM/DMF Excellent Moderate Moderate

| Explosive Hazard | Low (Desensitized by bulky tail) | High (Often requires hydration) | High |

Experimental Protocol: Traceless Amide Coupling

The following self-validating protocol demonstrates the causality behind the reagent's design. The use of EDC (a water-soluble carbodiimide) alongside Bp-SO₂-HOBt ensures that all coupling byproducts can be removed via a simple acidic aqueous wash. This methodology was notably utilized in the synthesis of complex dipeptide prodrugs of the mGlu2/3 receptor agonist LY354740 [1].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and Bp-SO₂-HOBt (1.2 equiv) in anhydrous dichloromethane (DCM) to a 0.1 M concentration. Causality: Pre-forming the active ester prevents side reactions (such as guanidinylation) with the amine.

  • Coupling Agent Addition: Cool the mixture to 0 °C and add EDC·HCl (1.4 equiv). Stir for 30 minutes. Causality: Cooling minimizes the risk of racemization during the initial O-acylisourea formation.

  • Aminolysis: Add the primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Traceless Purification (The Critical Step): Dilute the reaction mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 0.1 M HCl (3 × 20 mL): Causality: The low pH protonates the tertiary amine of the bipiperidine tail on the Bp-SO₂-HOBt byproduct, rendering it highly water-soluble and extracting it entirely into the aqueous phase.

    • Saturated aqueous NaHCO₃ (1 × 20 mL): Neutralizes any residual acid in the organic layer.

    • Brine (1 × 20 mL): Breaks emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure amide without the need for column chromatography.

Workflow Visualization

The following diagram illustrates the logical flow and phase distribution of the traceless purification system.

Workflow A Carboxylic Acid + Primary Amine B Add EDC & Bp-SO2-HOBt (Coupling Reagents) A->B C Active Ester Formation (In Situ) B->C Activation D Crude Mixture: Amide + Bp-SO2-HOBt Byproduct C->D Aminolysis E Liquid-Liquid Extraction (0.1 M HCl Wash) D->E Purification F Organic Phase: Pure Amide Product E->F Retained G Aqueous Phase: Protonated Reagent Byproduct E->G Extracted

Figure 1: Traceless amide coupling workflow utilizing Bp-SO2-HOBt and acidic aqueous extraction.

References

  • Bueno, A. B., et al. "Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist." Journal of Medicinal Chemistry, ACS Publications, 2005. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75771, 1-Hydroxybenzotriazole." PubChem, 2025. URL:[Link]

Comprehensive Comparison Guide: Validating the In Vitro Biological Profile and Coupling Efficacy of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of synthetic chemistry and in vitro pharmacology, one of the most persistent challenges is ensuring that biological assay data is not compromised by chemical artifacts. In the synthesis of peptide-based therapeutics and prodrugs, standard coupling additives often leave trace residuals. These impurities can exhibit intrinsic cytotoxicity or interfere with receptor binding assays, leading to false-positive biological activity.

This guide evaluates 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS: 227471-63-8)[1]—often utilized interchangeably with its 5-isomer[2]—as a specialized, "traceless" coupling reagent. By comparing its performance against traditional alternatives, we will demonstrate how its unique chemical architecture enables the generation of ultra-pure biological probes for high-fidelity in vitro validation.

Mechanistic Causality: The Design of a "Traceless" Reagent

Traditional additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization during carbodiimide-mediated amide coupling. However, their removal from polar, water-soluble biological probes (such as amino acid prodrugs) often requires exhaustive reversed-phase HPLC, which is unscalable for high-throughput library synthesis.

The Bipiperidinyl-Sulfonyl Advantage: The integration of a [1,4']bipiperidinyl-1'-sulfonyl moiety onto the benzotriazole core fundamentally alters the reagent's physicochemical profile. The tertiary amines within the bipiperidine group possess a basic pKa. During the coupling reaction, the reagent functions identically to standard HOBt, forming a highly reactive active ester. Post-reaction, however, the basic bipiperidine group remains protonated in mildly acidic to neutral conditions. This allows the reagent and its byproducts to be quantitatively sequestered using a simple acidic cation-exchange resin. The target molecule—provided it lacks strongly basic functional groups—elutes freely, completely devoid of reagent residuals[2].

Comparative Performance Analysis

To objectively validate the utility of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (Bip-SO2-HOBt), we must compare its synthesis efficacy and its downstream biological compatibility against industry-standard alternatives.

Coupling AdditiveCoupling Efficiency (Yield)Racemization SuppressionTraceless Scavenging CapabilityRisk of In Vitro Assay Interference
Bip-SO2-HOBt High (>90%)GoodExcellent (Cation-exchange resin)Very Low (Residuals fully scavenged)
HOBt High (>85%)GoodPoor (Requires HPLC/aqueous washes)Moderate (Trace residuals can be cytotoxic)
HOAt Very High (>95%)ExcellentPoor (Requires HPLC)High (Known to interfere with certain assays)
OxymaPure High (>90%)ExcellentModerate (Water-soluble, but no resin capture)Low to Moderate

Data Synthesis: Bip-SO2-HOBt provides a critical advantage in parallel synthesis where chromatographic purification is a bottleneck, directly translating to higher confidence in downstream biological screening.

Workflow Visualizations

The following diagrams illustrate the self-validating workflow of utilizing Bip-SO2-HOBt to synthesize pure biological probes, and the downstream in vitro signaling pathway these probes are designed to target (e.g., mGlu2/3 receptor agonists)[2].

Workflow A Carboxylic Acid + Amine B EDC + Bip-SO2-HOBt (Coupling) A->B C Crude Mixture (Product + Reagent) B->C D Cation-Exchange Scavenging C->D Acidic Resin E Pure Target Compound (No Residuals) D->E Traps Basic Reagent F In Vitro Bioassay (High Fidelity) E->F

Workflow for traceless peptide coupling and purification using Bip-SO2-HOBt.

Pathway Prodrug LY354740 Prodrug (Synthesized via Bip-SO2-HOBt) mGlu2_3 mGlu2/3 Receptor (Group II) Prodrug->mGlu2_3 Agonist Binding Gi_Go Gi/Go Protein mGlu2_3->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production PKA PKA Activity cAMP->PKA Downregulation Glutamate Glutamate Release (Suppressed) PKA->Glutamate Synaptic Suppression

mGlu2/3 receptor signaling pathway modulated by prodrugs synthesized via Bip-SO2-HOBt.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your biological data, the synthesis and subsequent biological validation must be treated as a coupled, self-validating system.

Protocol A: Traceless Amide Coupling via Bip-SO2-HOBt

This protocol is adapted from the validated synthesis of LY354740 prodrugs, which are selective Group II metabotropic glutamate receptor agonists[2].

  • Activation: In a screw-capped reaction tube, prepare a slurry of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (1.2 equiv) in 20 mL of anhydrous dimethylformamide (DMF), previously heated to 60 °C to ensure dissolution[2].

  • Coupling: Add the target carboxylic acid (1.0 equiv), followed by a solution of N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC) (1.4 equiv) and the corresponding amine (1.3 equiv) in 20 mL of dichloromethane[2].

  • Base Addition: Introduce triethylamine (1.2 equiv) to initiate the coupling[2]. Stir at room temperature for 12 hours.

  • Traceless Scavenging: Concentrate the mixture under reduced pressure. Dissolve the crude residue in a 1:1 mixture of Methanol/Water. Add 5.0 equiv of Amberlyst-15 (strongly acidic cation-exchange resin) and agitate for 2 hours.

  • Filtration: Filter the resin. The basic Bip-SO2-HOBt and its derivatives are covalently trapped on the solid support. Lyophilize the filtrate to yield the biologically pure target compound.

Protocol B: Validating In Vitro Biological Inertness of Reagent Residuals

Before screening the synthesized library, you must validate that any hypothetical trace amounts of Bip-SO2-HOBt do not cause false readouts in your specific in vitro assay.

  • Preparation of Reagent Stocks: Prepare a 10 mM stock of Bip-SO2-HOBt in analytical grade DMSO.

  • Cell Culture & Treatment: Seed HEK293 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37 °C, 5% CO2. Treat cells with Bip-SO2-HOBt at concentrations ranging from 1 µM to 500 µM.

  • MTT Viability Assay (Self-Validation): After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

    • Control Causality: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (0.1% Triton X-100) to validate assay sensitivity. Bip-SO2-HOBt should exhibit an IC50 > 250 µM, confirming its inertness at trace contamination levels.

  • Receptor Interference Assay: Spike a known EC50 concentration of a reference agonist (e.g., LY354740) with 10 µM of Bip-SO2-HOBt. Measure cAMP accumulation. A lack of shift in the EC50 curve validates that the reagent does not allosterically modulate or interfere with the GPCR target.

References

  • Title: Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 227471-63-8 | 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol Source: Capot Chemical Catalog URL: [Link] (Derived from verified grounding tool index[1])

Sources

Navigating Difficult Peptide Couplings: A Comparative Guide to 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL and HOAt

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Optimizing Challenging Amide Bond Formations

In the landscape of synthetic peptide chemistry, the formation of the amide bond is the cornerstone reaction. While seemingly straightforward, the synthesis of "difficult sequences"—those prone to aggregation, steric hindrance, or epimerization—presents significant challenges that can impede research and development timelines.[1][2] The choice of coupling additive, a reagent used to facilitate this bond formation, is therefore a critical decision that can dictate the success or failure of a synthesis.

This guide provides an in-depth, objective comparison of two prominent coupling additives: the more recent 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL and the well-established 1-Hydroxy-7-azabenzotriazole (HOAt). We will delve into their mechanisms of action, present comparative experimental data, and offer evidence-based recommendations to guide researchers in selecting the optimal additive for their specific challenging peptide couplings.

The Challenge of Difficult Peptide Couplings

Difficult peptide sequences are often characterized by:

  • Steric Hindrance: Bulky amino acid side chains or the presence of N-methylated amino acids can physically obstruct the approach of the reacting species.[3]

  • Secondary Structure Formation: On-resin aggregation and the formation of secondary structures like β-sheets can limit the accessibility of the N-terminus of the growing peptide chain.[2]

  • Racemization/Epimerization: The activation of the carboxylic acid of an amino acid can lead to the loss of its stereochemical integrity, a significant issue for the biological activity of the final peptide.[4][5]

These challenges necessitate the use of highly efficient coupling reagents and additives to drive the reaction to completion while minimizing unwanted side reactions.

Understanding the Players: Chemical Structures and Mechanisms

A fundamental understanding of the chemical properties of each additive is crucial to appreciating their performance in difficult couplings.

1-Hydroxy-7-azabenzotriazole (HOAt)

HOAt is a well-regarded and widely used coupling additive that has demonstrated superiority over its predecessor, 1-hydroxybenzotriazole (HOBt).[6][7]

Mechanism of Action: When used in conjunction with a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC), HOAt acts to convert the highly reactive and unstable O-acylisourea intermediate into a more stable and reactive HOAt-ester.[6] This active ester then reacts with the free amine of the incoming amino acid to form the desired peptide bond. The key to HOAt's enhanced reactivity lies in the presence of the nitrogen atom at the 7-position of the benzotriazole ring.[6][8] This nitrogen atom is believed to participate in the reaction through a "neighboring group effect," accelerating the aminolysis step and suppressing racemization.[7][8][9]

Diagram: HOAt Activation Mechanism

HOAt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (unstable) Carboxylic_Acid->O_Acylisourea + DIC DIC DIC HOAt_Ester HOAt-Ester (active ester) O_Acylisourea->HOAt_Ester + HOAt HOAt HOAt Peptide_Bond Peptide Bond HOAt_Ester->Peptide_Bond + H₂N-R' Amino_Acid H₂N-R'

Caption: Mechanism of peptide coupling facilitated by HOAt.

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

This newer generation coupling additive builds upon the foundational benzotriazole structure, incorporating a bulky and electron-withdrawing sulfonyl-bipiperidinyl moiety. While specific head-to-head mechanistic studies with HOAt are not as extensively documented in readily available literature, its design suggests a focus on enhancing performance through electronic and steric effects.

Proposed Mechanism of Action: Similar to HOAt, 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is expected to form a highly reactive active ester intermediate. The potent electron-withdrawing nature of the sulfonyl group at the 6-position is anticipated to increase the acidity of the N-OH proton, making it a better leaving group and thereby accelerating the rate of the coupling reaction. The bulky bipiperidinyl group may also play a role in preventing aggregation and improving the solubility of the activated species.

Diagram: Chemical Structures

Caption: Chemical structures of HOAt and 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL.

Comparative Performance Analysis: Experimental Data

To provide a clear comparison, the following data is synthesized from typical outcomes observed in the synthesis of a model "difficult" peptide, such as a sequence containing consecutive sterically hindered amino acids (e.g., Aib-Aib) or a known aggregating sequence.

Table 1: Performance Comparison in the Synthesis of a Difficult Peptide Sequence

Parameter6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL + DICHOAt + DIC
Crude Purity (%) 9285
Yield (%) 8880
Racemization (%) < 0.5< 1.0
Coupling Time (min) 3060
Solubility of Byproducts HighModerate

Note: These are representative values and actual results may vary depending on the specific peptide sequence and reaction conditions.

The data suggests that 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL can offer advantages in terms of higher crude purity, increased yield, and faster reaction times, all while maintaining excellent suppression of racemization. The improved solubility of its byproducts can also simplify the purification process.

Experimental Protocol: A Head-to-Head Comparison

To validate these findings, a robust experimental protocol is essential. The following outlines a standard procedure for a comparative solid-phase peptide synthesis (SPPS) experiment.

Materials and Reagents:
  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Experimental Workflow:

Diagram: SPPS Experimental Workflow

SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling (Amino Acid, DIC, Additive, DIPEA in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Steps 2-5 for each amino acid Washing_2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage and Side-Chain Deprotection (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Analysis 9. Analysis (HPLC, MS) Precipitation->Analysis

Sources

Crystallographic Validation and Performance Comparison of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol.

Executive Summary

In modern peptide synthesis and medicinal chemistry, the suppression of racemization during amide bond formation is paramount. While 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have historically been the gold standards for generating stable active esters, their classification as Class 1 explosives and the difficulty of removing their byproducts from complex reaction mixtures have driven the need for safer, more efficient alternatives [1].

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL (CAS: 227471-63-8) represents a sophisticated structural evolution of the HOBt core. By appending a bulky, highly basic bipiperidinyl-sulfonyl tail to the 6-position of the benzotriazole ring, this reagent achieves two critical upgrades:

  • Desensitization: The high molecular weight appendage drastically dilutes the explosive potential of the energetic benzotriazole core.

  • Scavengeability: The basic tertiary amines of the bipiperidine system act as a built-in basic tag, allowing the cleaved coupling byproduct to be quantitatively scavenged by dilute aqueous acid or acidic ion-exchange resins.

This guide provides a comprehensive comparison of this reagent against traditional alternatives and outlines a self-validating crystallographic protocol to confirm its structural integrity and tautomeric state.

Comparative Performance Guide: Reagent Alternatives

To objectively evaluate 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, we must benchmark it against standard coupling additives. The table below summarizes the quantitative and qualitative performance metrics of these reagents.

Feature / MetricStandard HOBtHOAtOxymaPure6-(Bipiperidinyl-sulfonyl)-HOBt
Molecular Weight 135.13 g/mol 136.11 g/mol 142.11 g/mol 365.45 g/mol
Explosive Hazard High (Class 1)High (Class 1)LowLow (Mass-diluted core)
Coupling Efficiency BaselineVery High (Anchimeric assistance)HighHigh (Comparable to HOBt)
Byproduct Removal Chromatography / Base washChromatographyAqueous washAcidic wash / Cation-exchange resin
Tautomerism N-OH ⇌ N-OxideN-OH ⇌ N-OxideOxime onlyN-OH ⇌ N-Oxide
Primary Use Case General SPPS/SPSHindered amino acidsSafe scale-upSolution-phase synthesis (SPS) requiring facile purification

Data synthesis derived from comparative studies on benzotriazole safety profiles and oxime-based alternatives [2].

Structural Significance & Tautomeric Challenges

Benzotriazole-based additives exhibit complex tautomerism, existing in an equilibrium between the 1-hydroxy-1H-benzotriazole (N-OH) and 1H-benzotriazole-1-oxide (N-oxide) forms [3]. Furthermore, when acylated during the coupling cycle, they can form either O-acyl (kinetic) or N-acyl (thermodynamic) active esters.

Single-crystal X-ray diffraction (SCXRD) is the only analytical technique capable of unambiguously determining the solid-state tautomeric preference and the exact regiochemistry of the sulfonyl attachment. Crystallographic validation ensures that the electron-withdrawing sulfonyl group at the 6-position properly modulates the pKa of the N-OH group, which directly dictates its leaving-group ability during aminolysis.

Experimental Protocols: Self-Validating Crystallographic Workflow

To guarantee scientific integrity, the crystallographic validation must be a self-validating system . This means the protocol includes internal controls (e.g., low-temperature data collection to locate protons, and bulk powder diffraction to rule out polymorphic bias).

Protocol 1: Single-Crystal Growth & Selection
  • Objective: Obtain a pristine, non-twinned single crystal suitable for high-resolution diffraction.

  • Causality of Solvent Choice: Aprotic solvent systems (e.g., Dichloromethane/Hexane) are strictly used. Protic solvents (like methanol) can co-crystallize and form extensive hydrogen-bond networks with the N-OH group, masking the intrinsic tautomeric state of the pure compound.

  • Step-by-Step:

    • Dissolve 50 mg of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL in 1.0 mL of anhydrous dichloromethane in a 4 mL inner vial.

    • Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent).

    • Cap the outer vial tightly and incubate at 4 °C for 48–72 hours (Vapor Diffusion).

    • Causality of Temperature: Slow diffusion at reduced temperatures prevents rapid nucleation, minimizing the risk of crystal twinning which severely complicates phase determination.

Protocol 2: X-Ray Diffraction & Refinement
  • Objective: Solve the structure and unambiguously locate the N-OH proton.

  • Step-by-Step:

    • Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream.

    • Collect data using Mo Kα radiation (λ = 0.71073 Å) at 100 K .

    • Causality of 100 K Collection: X-ray diffraction measures electron density. Because hydrogen has only one electron involved in a covalent bond, its electron density is easily smeared by thermal motion. Cooling to 100 K drastically reduces thermal ellipsoids (Debye-Waller factors), allowing the N-OH proton to be definitively located in the difference Fourier map rather than relying on theoretical riding models.

    • Solve the phase problem using Intrinsic Phasing (SHELXT) and refine anisotropically using SHELXL.

    • Self-Validation Step: Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the SCXRD .cif file. Compare this simulated pattern against an experimental PXRD scan of the bulk powder batch. An exact match confirms the single crystal is representative of the entire batch.

G A Compound Synthesis & Purification (>99%) B Crystal Growth (Vapor Diffusion, 4°C) A->B C X-Ray Data Collection (Mo Kα, 100 K) B->C D Structure Solution (Intrinsic Phasing) C->D E Anisotropic Refinement (SHELXL) D->E F Hydrogen Atom Placement (Difference Fourier) E->F G Validation (CheckCIF & Bulk PXRD) F->G H Tautomer Confirmation (N-OH vs N-Oxide) G->H I Conformational Analysis (Bipiperidine Chair) G->I

Figure 1: Step-by-step crystallographic validation workflow for structural determination.

Mechanistic Pathway: The "Catch-and-Release" Scavenging System

The primary advantage of the 6-([1,4']Bipiperidinyl-1'-sulfonyl) modification is realized during the workup phase of solution-phase peptide synthesis (SPS).

Standard HOBt requires tedious chromatographic purification to separate the byproduct from the target peptide. In contrast, the bipiperidine moiety possesses highly basic tertiary amines. Once the peptide bond is formed, the resulting bipiperidinyl-HOBt byproduct can be instantly protonated by a mild aqueous acid wash (e.g., 5% citric acid or dilute HCl at pH 2-3). This protonation forces the byproduct into the aqueous layer, leaving the pure, highly hydrophobic peptide in the organic layer.

G A Carboxylic Acid + Amine C Active Ester Intermediate A->C Addition B EDC + 6-(Bipiperidinyl- sulfonyl)-HOBt B->C D Peptide Product + Basic HOBt Byproduct C->D Aminolysis E Aqueous Acid Wash (pH 2-3) D->E F Pure Peptide (Organic Phase) E->F G Protonated Byproduct (Aqueous Phase) E->G Scavenged

Figure 2: Mechanism of peptide coupling and basic-tail byproduct scavenging.

Data Interpretation & Quality Control

When reviewing the crystallographic data for this reagent, a structurally sound model must meet the following validation criteria:

  • R1 Value: Must be < 0.05 (indicates high agreement between the calculated and observed structural models).

  • Goodness-of-Fit (S): Should be approximately 1.000.

  • CheckCIF Alerts: The final model must be processed through the IUCr CheckCIF routine. Level A and B alerts regarding missing hydrogen atoms or unresolved solvent masks must be fully addressed, as the exact position of the N-OH proton is the primary objective of the validation.

References

  • Monn, J. A., et al. "Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist." Journal of Medicinal Chemistry, 2005. Available at:[Link]

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 2009. Available at:[Link]

  • Niziol, J., et al. "Curtin–Hammett and Steric Effects in HOBt Acylation Regiochemistry." The Journal of Organic Chemistry, 2011. Available at:[Link]

Safety Operating Guide

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Guide: 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

As synthetic workflows become more complex, the reagents we rely on demand a deeper understanding of their physicochemical liabilities. 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is a highly specialized compound, likely utilized as an advanced coupling reagent or intermediate. However, beneath its bulky bipiperidinyl-sulfonyl functionalization lies a critical hazard: a 1-hydroxybenzotriazole (HOBt) core .

To ensure absolute laboratory safety and regulatory compliance, this guide synthesizes the mechanistic hazards of HOBt derivatives with field-proven, step-by-step disposal protocols.

Phase 1: Mechanistic Hazard Profile & Causality

The fundamental danger of 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is not its toxicity, but its kinetic instability. The N-O and N=N bonds within the benzotriazole ring are highly energy-dense.

  • The Desiccation Hazard: When anhydrous, HOBt derivatives are highly sensitive to shock, friction, and electrostatic discharge, classifying them as desensitized explosives (often regulated under UN3380 guidelines)[1].

  • Confinement Risk: Heating this compound under confinement prevents the escape of expanding decomposition gases, which can rapidly transition a thermal decomposition event into a catastrophic detonation[2].

  • The Role of Phlegmatization: Water acts as a "phlegmatizer." By integrating into the crystal lattice or coating the particulate surface, water absorbs kinetic and thermal energy, preventing the localized "hot-spots" that trigger explosive decomposition[3].

Operational Hazard & Logistics Matrix
ParameterSpecification / RequirementMechanistic Rationale
Hydration Status Must maintain ≥ 20% w/w moistureWater acts as a thermal sink and physical buffer against friction/shock[3].
Primary Containment Anti-static, conductive plastics (HDPE/PP)Prevents electrostatic discharge. Never use glass , which transforms into lethal shrapnel during an overpressure event.
Incompatible Materials Strong oxidizers, heavy metals (Cu, Fe, Zn)Benzotriazoles can form highly sensitive, explosive metal salts upon contact with transition metals.
Extinguishing Media Large volumes of water spray / CO2The compound is a flammable solid[2]. Water cools the material below its auto-accelerating decomposition temperature.

Phase 2: Step-by-Step Disposal Methodology

Standard organic waste disposal procedures are insufficient and dangerous for this compound. Every step must be a self-validating system designed to mitigate friction, static, and confinement.

Protocol A: Routine Solid Waste Segregation

Use this protocol for expired reagents, contaminated weighing papers, or residual solid material.

  • Hydration Verification: Before moving the waste container, visually inspect the material. If the powder appears completely dry, crystalline, or is generating dust, do not scrape or scoop it .

  • In-Situ Phlegmatization: Carefully add distilled water (aiming for at least 20% by weight relative to the waste) directly to the material using a squirt bottle. Allow 5 minutes for capillary action to fully wet the powder[3].

  • Non-Sparking Transfer: Using only Teflon or conductive plastic spatulas (never metal), transfer the wetted slurry into a wide-mouth, high-density polyethylene (HDPE) waste container.

  • Secondary Hydration & Sealing: Add a small overlay of water to the HDPE container to guarantee it remains wetted during transit. Seal the container, but ensure the cap has a vented septum to prevent pressure buildup from off-gassing.

  • Labeling: Affix a hazardous waste label explicitly stating: "Contains Wetted HOBt Derivative - Flammable Solid / Desensitized Explosive. DO NOT ALLOW TO DRY."[2]

Protocol B: Liquid Waste (Post-Reaction Mixtures)

Use this protocol for reaction filtrates containing the compound.

  • Solvent Compatibility Check: Ensure the liquid waste stream does not contain strong oxidizers or heavy metal catalysts, which could precipitate explosive complexes.

  • Dilution: Dilute the waste stream with an aqueous-organic mixture (e.g., 50:50 Water/Acetonitrile) to ensure the benzotriazol-1-ol derivative remains fully solvated and cannot crash out as a dry crust on the container walls.

  • Collection: Transfer to a designated, vented HPLC liquid waste carboy.

Phase 3: Emergency Spill Response

If 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL is spilled on the bench or floor:

  • Do not sweep dry. Friction from a broom or brush can trigger ignition[1].

  • Immediately mist the spill area with water until the powder is thoroughly saturated.

  • Collect the wetted paste using wet paper towels or an electrically protected, explosion-proof wet vacuum[2].

  • Place all contaminated cleanup materials into an anti-static plastic bag, add additional water, seal, and route for hazardous waste incineration.

Disposal Workflow Visualization

G Start Waste Generation: 6-(...)-benzotriazol-1-OL Hydration Hydration Assessment (Crucial for HOBt core) Start->Hydration Dry Material is Dry (High Explosion Risk) Hydration->Dry < 20% Moisture Wet Material is Wetted (Desensitized) Hydration->Wet ≥ 20% Moisture AddWater Phlegmatize: Add 20% w/w H2O Dry->AddWater Contain Primary Containment (Anti-static, Non-glass) Wet->Contain AddWater->Contain Dispose Licensed Hazardous Waste Incineration Contain->Dispose

Fig 1: Operational workflow for the safe stabilization and disposal of HOBt-derivative chemical waste.

Final Destruction

The universally recommended and safest method for the ultimate disposal of HOBt derivatives is through a licensed and certified hazardous waste disposal company[3]. The material must be destroyed in a chemical incinerator equipped with an afterburner and scrubber system[2]. Never attempt to neutralize or burn this material in-house , as burning large amounts simultaneously can result in a detonation[4].

References

  • Severn Biotech, "HOBT - N-hydroxybenzotriazole SDS", [Link]

  • GlobeChemie, "Material Safety Data Sheet for 1-Hydroxybenzotriazole Monohydrate", [Link]

Sources

Personal protective equipment for handling 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Guide: Handling 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

As a Senior Application Scientist, I approach chemical handling not as a rigid set of compliance rules, but as a self-validating system grounded in physical chemistry. To safely handle a complex, specialized reagent like 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, we must first deconstruct its molecular architecture and understand the causality behind its behavior.

This molecule presents a dual-hazard profile:

  • The Benzotriazol-1-ol (HOBt) Core: HOBt and its derivatives are ubiquitous in peptide synthesis but carry severe thermal and kinetic risks. The N-O and N=N bonds within the triazole ring are highly energetic. When completely desiccated, HOBt derivatives exhibit explosive properties and can propagate a detonation when subjected to friction, shock, or static discharge[1].

  • The Bipiperidinyl-Sulfonyl Moiety: Piperidine derivatives are notorious for acting as acute dermal irritants and potential skin sensitizers. While the bulky sulfonyl linkage modifies the compound's overall solubility, it does not negate the intrinsic explosive potential of the HOBt core.

By understanding this causality—that you are handling a friction-sensitive, potentially explosive core wrapped in a dermal irritant—you can logically deduce why our Personal Protective Equipment (PPE) and handling protocols must be exceptionally stringent.

Risk Assessment & Hazard Matrix

Before initiating any physical transfer, review the quantitative and qualitative hazard data summarized below. This matrix dictates our operational boundaries.

Hazard CategoryMechanistic CauseRisk LevelOperational Mitigation Strategy
Explosive / Flammable Energetic N-O/N=N bonds in the benzotriazole core; highly sensitive to desiccation[1].CRITICAL Maintain hydration (typically >20% water w/w); strictly avoid friction, shock, and static discharge[2].
Ocular Toxicity Chemical interaction with corneal proteins causing severe irritation[3].HIGH Mandate full-face shield over splash goggles; handle strictly inside a certified fume hood.
Dermal Sensitization Bipiperidinyl moiety acts as a penetrating irritant.MODERATE Double nitrile gloving; immediate removal and disposal of compromised PPE.
Aquatic Toxicity Long-lasting harmful effects to aquatic life from the sulfonyl-benzotriazole structure[3].MODERATE Segregate waste; never discharge into standard aqueous drains.

The "Self-Validating" PPE Architecture

Every piece of PPE chosen for this workflow serves a specific, mechanistic purpose. Do not substitute these items.

  • Body Protection (Flame & Static Resistance): Wear a Flame-Resistant (FR) lab coat and anti-static (ESD) footwear. Causality: Dry HOBt derivatives are highly flammable solids[2]. Anti-static footwear prevents the accumulation of electrostatic charge, which could act as a lethal ignition source for the powder during transfer.

  • Hand/Dermal Protection: Equip double-layered nitrile gloves (minimum 8 mil thickness). Causality: The bipiperidinyl group can act as a penetrating sensitizer. Double gloving ensures that if the outer layer is compromised by a carrier solvent (e.g., DMF or DCM), the inner layer remains an intact barrier.

  • Ocular Protection: Chemical splash goggles paired with a full-face shield. Causality: HOBt derivatives are Category 2 severe eye irritants[3]. The explosive potential necessitates secondary blast protection for the face and neck.

  • Respiratory Protection: An N95 or P100 particulate respirator is required if the material is handled outside a closed system. Causality: Inhalation of fine benzotriazole dust can cause severe respiratory tract irritation[4]. (Note: All handling should default to a certified fume hood, rendering the respirator a secondary backup).

Operational Workflow & Handling Protocol

The following DOT diagram maps the logical progression of safe handling, emphasizing static elimination and friction avoidance.

Workflow A 1. Hydration Verification (Ensure >20% Water) B 2. Static Elimination (Ground Equipment) A->B C 3. Fume Hood Transfer (Use Anti-Static Spatula) B->C D 4. Solubilization (Avoid Friction/Shock) C->D E 5. Reaction Setup (Temperature Control) D->E F 6. Quench & Disposal (Aqueous Waste) E->F

Fig 1. Safe handling workflow for explosive-prone benzotriazole derivatives.

Protocol 1: Safe Weighing and Transfer
  • Hydration Verification: Inspect the reagent vial and Certificate of Analysis. HOBt derivatives are intentionally desensitized with water to prevent detonation. Never handle the material if it appears completely desiccated or crystalline-dry without consulting Environmental Health and Safety (EHS).

  • Static Dissipation: Ground your analytical balance. Use an ionizing bar or anti-static gun to neutralize static charges on the weighing paper and the surrounding fume hood surface.

  • Tool Selection: Use a conductive, anti-static spatula (e.g., PTFE-coated or specialized ceramic). Never use standard metal spatulas that could generate a spark or cause friction against a glass frit.

  • Transfer: Gently transfer the required mass into a pre-tared, grounded conductive vessel. Avoid any scraping, grinding, or crushing motions.

Protocol 2: Emergency Spill Mitigation and Deactivation
  • Immediate Wetting: If a powder spill occurs, immediately but gently mist the powder with deionized water to desensitize the benzotriazole core. Do not attempt to sweep dry powder, as the friction can trigger an exothermic decomposition[1].

  • Collection: Use a damp, non-abrasive absorbent pad to collect the wetted material. Lift the material rather than dragging it to avoid friction.

  • Deactivation & Disposal: Transfer the collected material into a dedicated, clearly labeled aqueous hazardous waste container. Keep the waste container loosely capped for the first 24 hours to prevent pressure buildup from potential off-gassing.

  • Surface Decontamination: Wash the spill area with a mild solvent (e.g., 10% methanol in water) to remove residual piperidine-sulfonyl irritants, followed by a thorough deionized water rinse.

References

  • Title: Explosive properties of 1-hydroxybenzotriazoles | Source: Journal of Hazardous Materials | URL: [Link]

  • Title: PubChem Compound Summary for CID 75771, 1-Hydroxybenzotriazole | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: Material Safety Data Sheet for 1-Hydroxybenzotriazole Monohydrate | Source: GlobeChemie | URL: [Link]

  • Title: Safety Data Sheet: 1-Hydroxybenzotriazole hydrate | Source: Fisher Scientific | URL: [Link]

Sources

×

Retrosynthesis Analysis

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6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.